[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11)
Description
The exact mass of the compound N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
89430-34-2 |
|---|---|
Molecular Formula |
C58H77N13O10 |
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
InChI Key |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
sequence |
PQQWFWLX |
Synonyms |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is a synthetic C-terminal fragment analog of the neuropeptide Substance P (SP). It is recognized as a potent antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] This guide provides a detailed overview of its mechanism of action, drawing from available research to inform drug discovery and development efforts. The structural modifications, involving the substitution of L-amino acids with D-amino acids at positions 4, 7, and 9, and the replacement of methionine at position 11 with norleucine, confer its antagonistic properties and alter its pharmacological profile compared to the endogenous ligand.
Core Mechanism: NK1 Receptor Antagonism
The primary mechanism of action of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is the competitive antagonism of the NK1 receptor.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding Substance P, activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this downstream signaling cascade. This antagonistic action has been observed in various experimental settings, including the inhibition of SP-induced vasodilation.[1]
While primarily characterized as an NK1 antagonist, some analogs with similar structural modifications have been reported to exhibit antagonist activity at other receptors, such as those for bombesin and cholecystokinin.[3] However, the specific affinity and potency of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) at these receptors require further quantitative characterization.
Quantitative Data
Comprehensive quantitative data for the binding affinity and functional antagonism of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) are not extensively reported in publicly available literature. The following tables are presented with hypothetical values for illustrative purposes, based on the expected profile of a potent NK1 antagonist. These tables provide a framework for the types of data that would be generated during the pharmacological characterization of this compound.
Table 1: Receptor Binding Affinity (Hypothetical Data)
| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |
| Human NK1 | [3H]-Substance P | 1.5 | CHO-K1 | (Illustrative) |
| Rat NK1 | [3H]-Substance P | 2.8 | U-373 MG | (Illustrative) |
| Human NK2 | [3H]-Neurokinin A | > 1000 | HEK293 | (Illustrative) |
| Human NK3 | [3H]-Senktide | > 1000 | HEK293 | (Illustrative) |
Table 2: Functional Antagonist Potency (Hypothetical Data)
| Assay | Agonist | IC50 (nM) | pA2 | Cell Line/Tissue | Reference |
| Calcium Mobilization | Substance P | 5.2 | 8.3 | U-373 MG | (Illustrative) |
| Inositol Phosphate Accumulation | Substance P | 8.7 | 8.1 | CHO-K1 | (Illustrative) |
| Guinea Pig Ileum Contraction | Substance P | 12.5 | 7.9 | Guinea Pig Ileum | (Illustrative) |
Signaling Pathways
The interaction of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) with the NK1 receptor modulates downstream signaling pathways. The following diagrams illustrate the canonical Substance P-induced signaling and the inhibitory effect of the antagonist.
Caption: Substance P signaling cascade via the NK1 receptor.
Caption: Antagonistic action on the NK1 receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) are provided below. These are generalized protocols that can be adapted for specific experimental conditions.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of the antagonist for the NK1 receptor.
References
A Technical Guide to the Synthesis and Characterization of Substance P Fragment Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of Substance P (SP) fragment antagonists. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the neurokinin-1 (NK1) receptor.
Introduction to Substance P and its Antagonists
Substance P (SP) is an eleven-amino-acid neuropeptide that belongs to the tachykinin family.[1] It plays a crucial role in a variety of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, by acting as a high-affinity agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2][3] The development of antagonists that can block the interaction of Substance P with the NK1 receptor is a significant area of research for the potential treatment of various conditions, including chronic pain, inflammation, and chemotherapy-induced nausea and vomiting.[2]
Substance P fragment antagonists are modified versions of segments of the native Substance P peptide. These modifications, often involving the substitution of L-amino acids with D-amino acids or alterations to the peptide backbone, are designed to disrupt the agonistic signal while retaining or enhancing binding affinity for the NK1 receptor.[4] This guide will focus on the practical aspects of synthesizing and characterizing these valuable research tools and potential therapeutic agents.
Synthesis of Substance P Fragment Antagonists
The primary method for synthesizing Substance P fragment antagonists is Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of a Substance P fragment antagonist using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Peptide synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
First Amino Acid Coupling (Loading):
-
If using Rink Amide resin, first remove the Fmoc group with 20% piperidine in DMF.
-
Activate the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Coupling:
-
Activate the next Fmoc-protected amino acid (4 eq.) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification of Substance P Fragment Antagonists
The crude synthetic peptide is a mixture of the desired product and various impurities, such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying these peptides to a high degree of homogeneity.
Experimental Protocol: Preparative RP-HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent like acetic acid.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient for Substance P fragments might be from 5% to 60% B over 30-60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Characterization of Substance P Fragment Antagonists
Thorough characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide.
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to assess the purity of the final peptide product.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
Analytical C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified peptide dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions.
-
Sample Injection: Inject a small amount of the purified peptide solution.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. For Substance P and its fragments, a gradient of 5-29% B over 6 minutes, followed by 29-34% B over 5 minutes can be effective.
-
Data Analysis: Integrate the peak areas from the chromatogram to determine the purity of the peptide. The desired product should appear as a single major peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its amino acid sequence.
Instrumentation and Materials:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer
-
MALDI target plate
-
Matrix Solution: α-Cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Purified peptide solution
Procedure:
-
Sample Preparation: Mix a small aliquot of the peptide solution with the matrix solution on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry, forming co-crystals of the peptide and matrix.
-
Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer to obtain the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.
Biological Evaluation of Antagonist Activity
The biological activity of synthesized Substance P fragment antagonists is determined through various in vitro and in vivo assays that measure their ability to inhibit the effects of Substance P at the NK1 receptor.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of the antagonist for the NK1 receptor. This is typically done by measuring the ability of the antagonist to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-NK1 cells)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
Synthesized antagonist at various concentrations
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the ability of the antagonist to inhibit the biological response induced by Substance P.
Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. Antagonists will inhibit this response.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293-NK1R cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Substance P
-
Synthesized antagonist
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Plate the NK1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the synthesized antagonist.
-
Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
The guinea pig ileum is a classical isolated tissue preparation used to study the contractile effects of Substance P and the inhibitory effects of its antagonists.
Materials:
-
Isolated segment of guinea pig ileum
-
Organ bath with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Isotonic transducer and data acquisition system
-
Substance P
-
Synthesized antagonist
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Cumulative Concentration-Response Curve to SP: Add increasing concentrations of Substance P to the organ bath to establish a control concentration-response curve for contraction.
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of the synthesized antagonist for a set period (e.g., 30 minutes).
-
Repeat SP Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to Substance P.
-
Data Analysis: The antagonist will cause a rightward shift in the concentration-response curve of Substance P. The pA2 value , a measure of the antagonist's potency, can be calculated from the Schild plot.
Data Presentation
Quantitative data for a selection of Substance P fragment antagonists are summarized in the tables below for easy comparison.
Table 1: Antagonist Activity of C-Terminal Substance P Fragment Analogs
| Antagonist | Assay System | Parameter | Value | Reference |
| [D-Pro²,D-Trp⁷,⁹]-SP | Guinea Pig Ileum | pA₂ | ~6.0 | |
| (D-Arg¹, D-Pro², D-Trp⁷,⁹, Leu¹¹)-SP (Spantide) | Guinea Pig Taenia Coli | pA₂ | 7.1-7.2 | |
| (D-Arg¹, D-Trp⁷,⁹, Leu¹¹)-SP (Spantide) | Guinea Pig Taenia Coli | IC₅₀ | 10⁻⁶ M | |
| [D-Pro⁴,D-Trp⁷,⁹,¹⁰]SP-(4-11) | Guinea Pig Ileum | - | Potent Antagonist | |
| [D-Pro⁴,D-Trp⁷,⁹,¹⁰]SP-(4-11) | Rabbit Perfused Heart | - | Potent Antagonist |
Table 2: Antagonist Activity of N-Terminal Substance P Fragment Analogs
| Antagonist | Assay System | Effect | Dose | Reference |
| D-SP(1-7) | Mouse Writhing Assay | Blocks antinociceptive effect of SP(1-7) | 1 nmol |
Mandatory Visualizations
Substance P Signaling Pathway
Caption: Substance P signaling pathway via the NK1 receptor.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of SP antagonists.
Mechanism of Antagonist Action
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Substance P C-terminal Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of C-terminal fragments of Substance P (SP). As a key neuropeptide in pain transmission, inflammation, and various physiological processes, understanding how modifications to the C-terminus of SP affect its biological activity is crucial for the development of novel therapeutics targeting the neurokinin-1 (NK1) receptor. This document provides a comprehensive overview of quantitative binding and functional data, detailed experimental protocols for assessing fragment activity, and a visual representation of the associated signaling pathways.
Core Principles of Substance P C-terminal Fragment Activity
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] The C-terminal region of Substance P is widely recognized as the primary determinant of its biological activity, containing the essential pharmacophore for binding to and activation of the NK1 receptor. The C-terminal amide is critical for high-affinity binding and functional activity; its removal or modification leads to a significant reduction in potency.[2] Shorter C-terminal fragments, particularly the hexapeptide (SP 6-11) and heptapeptide (SP 5-11), retain substantial biological activity and serve as valuable tools for SAR studies.[3][4]
The activity of these fragments is highly dependent on the amino acid sequence, with the C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2, being highly conserved among tachykinins and crucial for receptor interaction.[5] Modifications at various positions within these fragments have been shown to alter their binding affinity, potency, and even their signaling bias, highlighting the intricate relationship between structure and function.
Quantitative Analysis of Substance P C-terminal Fragment Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various C-terminal fragments of Substance P for the NK1 receptor. These values are compiled from a range of in vitro studies and provide a quantitative basis for understanding the structure-activity relationships.
Table 1: Binding Affinities (Ki) of Substance P C-terminal Fragments for the NK1 Receptor
| Fragment/Analog | Species/Cell Line | Radioligand | Ki (nM) | Reference |
| Substance P | Human/CHO cells | [125I]SP | 1.6 | |
| [fluorescein Lys3]SP | Human/Sf9 cells | [125I]SP | ~10 (approx.) | |
| SP(5-11) | Rat brain | --INVALID-LINK--SP | 42 (High affinity) / 1000 (Low affinity) | |
| [Glu(OBzl)11]SP(6-11) | Guinea pig ileum | - | - | |
| [Glu(OBzl)11]SP(5-11) | Guinea pig ileum | - | - |
Table 2: Functional Potencies (EC50) of Substance P C-terminal Fragments
| Fragment/Analog | Assay | Tissue/Cell Line | EC50 (-log M) | Relative Potency (SP=1) | Reference |
| Substance P | Calcium Mobilization | HEK293 cells | 8.5 ± 0.3 | 1.0 | |
| Substance P | cAMP Accumulation | HEK293 cells | 7.8 ± 0.1 | 1.0 | |
| SP(4-11) | Wheal Production (in vivo) | Human skin | - | 0.4 | |
| SP(1-9) | Wheal Production (in vivo) | Human skin | - | 0.15 | |
| Octapeptide (SP 4-11) | Guinea Pig Ileum Contraction | Guinea pig ileum | - | ~1.0 - 2.0 | |
| Heptapeptide (SP 5-11) | Guinea Pig Ileum Contraction | Guinea pig ileum | - | High | |
| Hexapeptide (SP 6-11) | Guinea Pig Ileum Contraction | Guinea pig ileum | - | High | |
| Pentapeptide (SP 7-11) | Guinea Pig Ileum Contraction | Guinea pig ileum | - | Appreciable | |
| [Glp6, delta Phe7]SP(6-11) | Hypotensive Activity (in vivo) | Rat | - | 0.70 | |
| [Glp6, delta Phe8]SP(6-11) | Hypotensive Activity (in vivo) | Rat | - | 0.45 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Substance P C-terminal fragments.
Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical method for assessing the contractile activity of Substance P and its analogs on smooth muscle tissue.
Protocol:
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by a humane method (e.g., cervical dislocation).
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing warm (37°C), oxygenated Tyrode's solution (Composition: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.05 mM MgCl2, 0.42 mM NaH2PO4, 11.9 mM NaHCO3, and 5.55 mM glucose).
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm piece of the ileum is cut and the mesentery is carefully trimmed.
-
-
Mounting the Tissue:
-
One end of the ileum segment is tied to a tissue holder, which is then placed in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
The other end of the tissue is connected via a thread to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of Substance P or its fragments to the organ bath.
-
Each concentration is added after the response to the previous one has reached a plateau.
-
The contact time for each concentration is typically 60 seconds.
-
After the maximum response is achieved, the tissue is washed three times with fresh Tyrode's solution and allowed to return to baseline before the next experiment.
-
To study the effect of antagonists, the tissue is incubated with the antagonist for a predetermined period before constructing the agonist concentration-response curve.
-
-
Data Analysis:
-
The contractile responses are recorded and measured as the increase in tension (in grams) from the baseline.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximum response) is calculated by non-linear regression analysis of the concentration-response curve.
-
The potency of the fragments is often expressed relative to that of Substance P.
-
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity (Ki) of unlabeled Substance P fragments by measuring their ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the NK1 receptor (e.g., CHO cells stably transfected with the human NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]Bolton-Hunter labeled Substance P).
-
Varying concentrations of the unlabeled C-terminal fragment (the competitor).
-
A fixed amount of the membrane preparation.
-
Assay buffer to a final volume.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor antagonist.
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor, which is coupled to the Gq signaling pathway.
Protocol:
-
Cell Culture and Plating:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
The day before the assay, cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
-
Loading with Calcium-Sensitive Dye:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes. These dyes are cell-permeable and become fluorescent upon binding to calcium. Probenecid is often included in the loading buffer to prevent the leakage of the dye from the cells.
-
-
Assay Procedure:
-
After the loading period, the cells are washed with HBSS to remove any excess dye.
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Different concentrations of Substance P or its C-terminal fragments are then automatically injected into the wells.
-
The fluorescence intensity is measured kinetically over time (e.g., every second for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is calculated by subtracting the baseline fluorescence from the peak fluorescence response.
-
The EC50 value is determined by plotting the fluorescence change against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Signaling Pathways of Substance P C-terminal Fragments
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq and Gs G-proteins.
-
Gq Pathway: The Gq-protein activation leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). Specific PKC isoforms, including the conventional PKCα and the novel PKCδ and PKCε, have been shown to be activated by Substance P. In adipocytes, PKCθ is also involved.
-
Gs Pathway: In addition to Gq, the NK1 receptor can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
MAPK/ERK Pathway: The activation of PKC is a key step in initiating the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activated PKC can phosphorylate and activate Raf, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate various transcription factors, including NF-κB, c-Fos, and CREB, thereby regulating gene expression involved in processes like inflammation, cell proliferation, and survival.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by Substance P C-terminal fragments.
Caption: Gq-protein coupled signaling pathway of the NK1 receptor.
Caption: Gs-protein coupled signaling pathway of the NK1 receptor.
Caption: Downstream MAPK/ERK signaling cascade.
Caption: General experimental workflow for SAR studies.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of substance P C-terminal hexapeptide and heptapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Pharmacological Profile of Novel Substance P Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a prominent member of the tachykinin family.[1] It exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] The SP/NK1 receptor system is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and mood disorders.[1][3] Consequently, the development of novel Substance P analogs, both agonists and antagonists, represents a significant area of interest for therapeutic intervention in various clinical conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[4] This technical guide provides an in-depth overview of the pharmacological profile of novel Substance P analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Synthesis of Novel Substance P Analogs
The synthesis of novel Substance P analogs is a key step in exploring their therapeutic potential. Modifications to the native undecapeptide structure are introduced to enhance potency, selectivity, metabolic stability, and bioavailability. Common synthetic strategies include:
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptide-based SP analogs. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are employed.
-
Backbone Modifications: To improve stability against enzymatic degradation, modifications to the peptide backbone are introduced. These include the incorporation of non-natural amino acids, pseudopeptides, and cyclization. For instance, backbone-bicyclic Substance P analogs containing both a lactam and a disulfide bridge have been synthesized.
-
C-terminal and N-terminal Modifications: Modifications at the termini of the peptide can significantly impact activity and stability. For example, amidation of the C-terminus is crucial for receptor activation. The N-terminus can be modified with lipoamino acids to enhance metabolic stability and membrane permeability.
-
Non-Peptide Scaffolds: To overcome the inherent limitations of peptides as drugs (e.g., poor oral bioavailability, rapid degradation), non-peptide antagonists have been developed. These are typically small molecules designed to mimic the pharmacophore of Substance P and interact with the NK1 receptor.
Quantitative Pharmacological Data
The pharmacological activity of novel Substance P analogs is quantified through various in vitro and in vivo assays. The key parameters determined are binding affinity (Ki), potency (EC50 or IC50), and efficacy (Emax). For antagonists, the pA2 value is often used to quantify their potency.
Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of Selected Novel Substance P Analogs at the NK1 Receptor
| Compound | Modification | Assay Type | Species | Ki (nM) | IC50/EC50 (nM) | Reference |
| Agonists | ||||||
| [Sar⁹,Met(O2)¹¹]SP | Substitution | Radioligand Binding | Human | - | 3.3 (Ki) | |
| Antagonists | ||||||
| Aprepitant | Non-peptide | Radioligand Binding | Human | 0.1-0.2 | - | |
| L-733,060 | Non-peptide | Radioligand Binding | Human | 0.8 | - | |
| CP-96,345 | Non-peptide | Radioligand Binding | Human | 0.4 | - | |
| [D-Pro⁴,D-Trp⁷,⁹]SP(4-11) | D-amino acid substitution | Radioligand Binding | Guinea Pig | 4000 | - | |
| Spantide | D-amino acid substitution | Functional Assay | Guinea Pig | - | 1000 (IC50) | |
| Tetracoumaroyl spermine | Natural product | Radioligand Binding | Human | 3.3 | 21.9 (IC50) | |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Bifunctional peptide | Radioligand Binding | Human | 14 | - |
Table 2: Antagonist Potency (pA2) of Selected Substance P Analogs
| Compound | Assay | Species | pA2 | Reference |
| [D-Pro⁴,D-Trp⁷,⁹]SP(4-11) | Guinea Pig Ileum Contraction | Guinea Pig | ~6.0 | |
| (D-Arg¹, D-Pro², D-Trp⁷,⁹, Leu¹¹) SP | Guinea Pig Taenia Coli Contraction | Guinea Pig | 7.1-7.2 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of novel Substance P analogs.
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]His¹-Substance P) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., unlabeled Substance P).
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filtermat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
This is a classic functional assay used to determine the agonist or antagonist activity of a compound on the NK1 receptor in a native tissue preparation.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing it with Krebs-Henseleit solution.
-
Mount a segment of the ileum (typically 2-3 cm) in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Attach one end of the ileum segment to a fixed point and the other end to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
-
Agonist Activity:
-
Construct a cumulative concentration-response curve for a standard agonist (e.g., Substance P) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
Wash the tissue thoroughly between agonist additions.
-
Similarly, construct a concentration-response curve for the test compound to determine its agonist activity (EC50 and Emax).
-
-
Antagonist Activity:
-
Obtain a control concentration-response curve for the standard agonist (e.g., Substance P).
-
Incubate the tissue with a fixed concentration of the antagonist for a specific period (e.g., 20-30 minutes).
-
In the presence of the antagonist, construct a new concentration-response curve for the agonist. A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.
-
Calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Determine the pA2 value from a Schild plot, which is a plot of log(dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line gives the pA2 value.
-
Signaling Pathways and Experimental Workflows
The activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of novel SP analogs.
NK1 Receptor Signaling Pathways
Substance P binding to the NK1 receptor can activate multiple G protein-mediated signaling pathways, primarily through Gαq/11 and Gαs.
Caption: NK1 Receptor Signaling Pathways.
Experimental Workflow for Pharmacological Profiling
A typical workflow for the pharmacological characterization of a novel Substance P analog involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for Pharmacological Profiling.
Logical Relationship: From Analog Design to Therapeutic Candidate
The process of developing a novel Substance P analog into a therapeutic candidate follows a logical progression of iterative design, synthesis, and testing.
Caption: Logical Progression of Drug Discovery.
Conclusion
The development of novel Substance P analogs continues to be a promising avenue for the discovery of new therapeutics for a range of disorders. A thorough understanding of their pharmacological profile, including quantitative measures of activity, detailed experimental methodologies, and the intricate signaling pathways they modulate, is paramount for researchers and drug development professionals. This technical guide provides a foundational overview of these core aspects, aiming to facilitate further research and development in this exciting field. The systematic application of the described experimental workflows and a deep understanding of the structure-activity relationships will be instrumental in the successful translation of novel Substance P analogs from the laboratory to the clinic.
References
The Role of Substance P Antagonists in Nociception Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Substance P (SP) and its antagonists in the modulation of nociceptive pathways. It delves into the core signaling mechanisms, summarizes key preclinical and clinical findings, details common experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this critical area in pain research.
Introduction: Substance P and the Neurokinin-1 Receptor in Pain
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1][2] It is densely expressed in primary afferent sensory neurons (specifically unmyelinated C-fibers and thinly myelinated Aδ-fibers), which are crucial for transmitting pain signals.[1][3] In response to high-intensity or persistent noxious stimuli, SP is released from the central terminals of these neurons into the superficial dorsal horn of the spinal cord.[4]
SP exerts its primary effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The SP/NK1R system is a key player in nociceptive transmission and is particularly implicated in the transition from acute to chronic pain through a process known as central sensitization. This has made the NK1R a logical and attractive target for the development of novel analgesic drugs. However, despite strong preclinical evidence, NK1R antagonists have largely failed to demonstrate efficacy in human clinical trials for pain, a discrepancy that remains a significant area of investigation.
Mechanism of Action: SP/NK1R Signaling in Nociception
The release of SP in the dorsal horn does not typically mediate fast synaptic transmission but rather acts as a potent neuromodulator, sensitizing spinal neurons to other excitatory inputs, primarily from the neurotransmitter glutamate.
Core Signaling Cascade:
-
Release: Noxious stimulation of peripheral tissues triggers an action potential in primary afferent neurons, leading to the co-release of glutamate and neuropeptides, including SP, into the synaptic cleft of the dorsal horn.
-
Receptor Binding: Glutamate binds to AMPA and NMDA receptors, while SP binds to NK1Rs on postsynaptic dorsal horn neurons.
-
Postsynaptic Depolarization: Glutamate binding to AMPA receptors causes a fast, short-lived excitatory postsynaptic potential (EPSP). The binding of SP to the NK1R, which is coupled to a Gq protein, initiates a slower but more sustained signaling cascade.
-
Second Messenger Activation: NK1R activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
NMDA Receptor Potentiation: The sustained depolarization and activation of kinases like PKC and Calcium/calmodulin-dependent protein kinase II (CaMKII) lead to the phosphorylation of the NMDA receptor. This removes the magnesium (Mg2+) block from the NMDA channel, increasing its sensitivity to glutamate.
-
Central Sensitization: This enhanced NMDA receptor activity results in a significant influx of Ca2+, triggering downstream signaling that increases synaptic efficacy and neuronal excitability. This state, known as central sensitization, lowers the threshold for pain, causing hypersensitivity where innocuous stimuli are perceived as painful (allodynia) and noxious stimuli produce an exaggerated and prolonged pain response (hyperalgesia).
Role of NK1R Antagonists: NK1R antagonists are compounds that competitively block the binding of Substance P to its receptor. By preventing NK1R activation, these antagonists aim to inhibit the slow, prolonged depolarization and the subsequent cascade of intracellular events that lead to the potentiation of NMDA receptors and the establishment of central sensitization. In preclinical models, this blockade effectively reduces the hypersensitivity associated with inflammatory and neuropathic pain states.
Experimental Evidence and Quantitative Data
The hypothesis that blocking SP signaling would be analgesic has been tested extensively. While preclinical studies in animal models have been largely supportive, clinical trials in humans have yielded disappointing results.
Preclinical Data in Animal Models
Studies using NK1R antagonists or genetic ablation of NK1R-expressing neurons have consistently shown a reduction in pain behaviors in animal models of persistent pain, while having little effect on acute nociception.
Table 1: Effects of SP/NK1R Blockade in Preclinical Models
| Experimental Model | Method of Blockade | Key Quantitative Finding(s) | Reference(s) |
| Capsaicin-Induced Hyperalgesia (Rat) | Ablation of SPR-expressing neurons with substance P-saporin (SP-SAP) | ~62% decrease in SPR-expressing neurons in the dorsal horn.~65% reduction in peak neuronal responses to capsaicin injection.Abolished mechanical sensitization (120% increase in neuronal response in controls vs. no change in SP-SAP group). | |
| SP-Induced Nociceptive Behavior (Mouse) | Intrathecal injection of peptide SP antagonist ([D-Arg1, D-Pro, D-Trp, Leu]-SP) | 2 nmol of the antagonist markedly inhibited scratching and biting behaviors induced by 0.1 nmol of SP. | |
| Inflammatory Pain (CFA Model, Rat) | Microinjection of NK1R antagonist (L-733,060) into the Rostral Ventromedial Medulla (RVM) | Did not reverse established tactile hypersensitivity. | |
| Neuropathic & Inflammatory Pain (Mouse) | Systemic administration of NK1R antagonist (Aprepitant, 10 mg/kg) | No significant change in mechanical or thermal hypersensitivity when administered alone. |
These results strongly suggest that the SP/NK1R system is not essential for baseline pain sensation but plays a pivotal role in the development and maintenance of the hypersensitivity that characterizes chronic pain states.
Clinical Trial Data in Humans
Despite the compelling preclinical data, numerous highly selective, brain-penetrant NK1R antagonists have failed to show significant analgesic efficacy in human clinical trials for a variety of conditions, including postoperative pain, migraine, and neuropathic pain. This translational failure has prompted a re-evaluation of the role of SP in human pain.
Potential Reasons for Preclinical vs. Clinical Discrepancy:
-
Species Differences: The pharmacology and distribution of NK1Rs may differ between rodents and humans.
-
Complexity of Human Pain: Chronic pain in humans is a multifaceted experience involving psychological and emotional components that may not be fully captured in animal models. The SP/NK1R system is also involved in stress, anxiety, and depression, which are often comorbid with chronic pain.
-
Redundancy in Pain Pathways: Other neurotransmitter systems may play a more dominant or compensatory role in human chronic pain states, diminishing the effect of blocking a single pathway.
-
Endosomal Signaling: Recent research suggests that for sustained pain signaling, the NK1R must be internalized into endosomes. Many early antagonists were designed to block receptors at the cell surface and may not effectively reach these intracellular compartments.
Detailed Experimental Protocols
A variety of methodologies are employed to investigate the function of the SP/NK1R system and the effects of its antagonists.
Behavioral Assays for Nociception
These assays measure pain-related behaviors in conscious animals.
-
Von Frey Test (Mechanical Allodynia):
-
Principle: Assesses the withdrawal threshold to a non-painful mechanical stimulus.
-
Methodology: Animals are placed on a mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% withdrawal threshold is determined using a method like the up-down method of Chaplan, where a positive response (paw withdrawal) leads to the use of a weaker filament, and a negative response leads to a stronger one.
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Principle: Measures the latency of paw withdrawal from a radiant heat source.
-
Methodology: An animal is placed in a chamber with a glass floor. A mobile radiant heat source is positioned under the paw, and a timer starts. The timer stops when the animal lifts its paw. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
-
Formalin Test (Inflammatory/Persistent Pain):
-
Principle: Differentiates between acute nociceptive pain and tonic/inflammatory pain.
-
Methodology: A dilute formalin solution is injected into the plantar surface of the paw. This induces a biphasic pain response. Phase 1 (0-5 minutes) reflects acute nociception. Phase 2 (15-60 minutes) reflects inflammatory pain and central sensitization. The time spent licking or biting the injected paw is quantified. NK1R antagonists are typically effective at reducing Phase 2 responses.
-
Electrophysiological Recordings
-
Principle: Directly measures the electrical activity of neurons to assess excitability.
-
Methodology: Whole-cell patch-clamp recordings are performed on dorsal horn neurons in spinal cord slices. Electrical stimuli are applied to attached dorsal roots to evoke synaptic responses. The application of SP is expected to produce a slow depolarization and increase firing rate, an effect that should be blocked by a co-applied NK1R antagonist. This technique allows for the direct measurement of how antagonists affect synaptic transmission and neuronal excitability.
Neuroanatomical and Molecular Techniques
-
Principle: Visualizes the release of SP and activation of its receptor in vivo.
-
Methodology (NK1R Internalization): Upon binding SP, the NK1R is internalized into the postsynaptic neuron. This event can be visualized using immunohistochemistry. An increase in the number of neurons showing internalized NK1Rs in the dorsal horn following a noxious stimulus is considered a reliable index of SP release and action. The ability of an antagonist to prevent this stimulus-induced internalization provides a measure of its in vivo target engagement and efficacy.
-
Methodology (SP-Saporin Ablation): Substance P can be conjugated to the ribosome-inactivating toxin saporin (SP-SAP). When administered intrathecally, this conjugate is taken up specifically by neurons expressing the NK1R, leading to their selective destruction. The behavioral and physiological consequences of losing this specific neuronal population can then be studied to determine their role in pain pathways.
Conclusion and Future Directions
Substance P, acting via the NK1 receptor, is a powerful neuromodulator in the spinal cord that is critical for the development of central sensitization, the neural substrate for chronic pain states like hyperalgesia and allodynia. Preclinical evidence robustly supports the hypothesis that antagonizing the SP/NK1R system can alleviate pain hypersensitivity in animal models.
However, the consistent failure of NK1R antagonists to translate into effective analgesics in humans has been a major setback. This discrepancy highlights the complexities of human pain and the limitations of current preclinical models. Future research is focused on several key areas:
-
Targeting Intracellular Signaling: Developing antagonists that can penetrate the cell membrane and block NK1Rs within endosomes, which appear to be crucial for sustained pain signaling.
-
Dual-Target Ligands: Creating chimeric molecules that, for example, combine opioid receptor agonism with NK1R antagonism in a single compound, which may offer enhanced analgesia with fewer side effects like tolerance.
-
Better Models: Improving animal models to better reflect the multifaceted nature of human chronic pain, including associated affective and cognitive dimensions.
While the initial promise of NK1R antagonists as broad-spectrum analgesics has not been realized, the SP/NK1R pathway remains a fundamentally important component of nociceptive processing. A deeper understanding of its complex role, particularly in the context of human physiology and intracellular signaling, may yet yield novel therapeutic strategies for the management of chronic pain.
References
Exploring the Binding Affinity of Substance P (4-11) Derivatives to the NK1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of Substance P (4-11) and its derivatives for the Neurokinin-1 Receptor (NK1R). The C-terminal octapeptide of Substance P, SP(4-11), is a critical fragment that retains significant biological activity and affinity for NK1R. Understanding the structure-activity relationship (SAR) of this fragment through the analysis of its derivatives is crucial for the development of novel therapeutics targeting NK1R-mediated pathways, which are implicated in pain, inflammation, depression, and emesis.
This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes key biological and experimental pathways to provide a comprehensive resource for professionals in the field of pharmacology and drug discovery.
Quantitative Binding Affinity Data
The binding affinities of various Substance P (4-11) derivatives for the NK1 receptor have been characterized using multiple assay formats. The following tables summarize key quantitative data, including inhibitory concentration (IC50), binding affinity (Ki), and dissociation constant (Kd) values. These values are essential for comparing the potency and selectivity of different analogs.
Table 1: Binding Affinity of Substance P (4-11) Agonist Derivatives for NK1R
| Derivative/Analog | Affinity Metric | Value (nM) | Receptor Source / Cell Line | Assay Type |
| Substance P (4-11) | Ki | 37 | CHO cells expressing hNK1R | Radioligand Displacement ([³H][Sar⁹,Met(O₂)¹¹]SP)[1] |
| Substance P (4-11) | - | Agonist | - | Functional Assays[2] |
| [β-Ala⁴, Sar⁹, Met(O₂)¹¹]SP(4-11) | - | Potent Agonist | Rabbit Airway Smooth Muscle Cells | Cell Proliferation Assay[3] |
| [Sar⁹,Met(O₂)¹¹]-Substance P | Kd | 2 | Rat Brain Membranes | Saturation Binding ([³H][Sar⁹,Met(O₂)¹¹]SP)[4] |
| [¹⁷⁷Lu]DOTA-SP(4-11) | Kd | 13.3 ± 1.6 | U373 MG Glioblastoma Cells | Saturation Binding Assay |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions, such as radioligand choice, receptor source, and assay buffer composition.
Table 2: Binding Affinity of Substance P (4-11) Antagonist Derivatives for NK1R
| Derivative/Analog | Activity | Comments |
| [D-Pro⁴,D-Trp⁷,⁹] Substance P (4-11) | Potent Antagonist | Decreases plasma aldosterone concentration.[2] Blocks SP-mediated downregulation of FcεRI. |
| [D-Pro⁴,D-Trp⁷,⁹,Nle¹¹] Substance P (4-11) | Potent Antagonist | Inhibits the vasodilatory effects of Substance P. |
| [DAla⁴] Substance P (4-11) | Competitive Antagonist | Inhibits the binding of Substance P and Eledoisin in rat brain cortex membranes. |
| Spantide I | Selective NK1 Antagonist | Ki of 230 nM for NK1R. |
Experimental Protocols
Determining the binding affinity of a ligand for its receptor is a foundational step in drug discovery. The radioligand competition binding assay is a widely used method to calculate the Ki of a test compound.
Detailed Methodology: Radioligand Competition Binding Assay for NK1R
This protocol outlines the steps to determine the inhibitory concentration (IC50) and binding affinity (Ki) of a Substance P (4-11) derivative for the NK1 receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in NK1R (e.g., rat cortex).
-
Radioligand: A high-affinity NK1R ligand labeled with a radioisotope, such as [¹²⁵I]Bolton-Hunter Substance P or [³H][Sar⁹,Met(O₂)¹¹]SP.
-
Test Compound: The unlabeled Substance P (4-11) derivative of interest, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK1R ligand (like Substance P or Aprepitant) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, supplemented with protease inhibitors.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Scintillation Counter and compatible scintillation fluid.
2. Experimental Workflow:
The workflow for a typical radioligand binding assay involves membrane preparation, incubation, separation of bound and free ligand, and quantification.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of the test compound to designated wells.
-
Add the non-specific binding control (e.g., 1 µM unlabeled SP) to its designated wells.
-
Add vehicle (buffer) to the "total binding" wells.
-
Reaction Initiation: Add the radioligand at a constant concentration (typically at or below its Kd) to all wells.
-
Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, washing quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
NK1R Signaling Pathway
Substance P and its derivatives exert their effects by binding to the NK1R, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding involves the Gq/11 family of G proteins.
Upon binding of an agonist like Substance P (4-11) to the NK1R, the receptor undergoes a conformational change. This activates the associated heterotrimeric G protein, Gαq/11, by promoting the exchange of GDP for GTP. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG and the elevated Ca²⁺ levels synergistically activate protein kinase C (PKC), which phosphorylates downstream targets, leading to a cascade of cellular responses including cell proliferation, inflammation, and neurotransmission.
Structure-Activity Relationship (SAR) Logic
The binding affinity of Substance P derivatives is highly dependent on the amino acid sequence and modifications, particularly within the C-terminal region, which is often referred to as the "message" domain.
The C-terminal fragment SP(4-11) retains the core pharmacophore necessary for NK1R binding and activation. Modifications to this sequence can dramatically alter affinity and functional activity, transitioning an agonist into an antagonist.
Key SAR insights include:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers, such as in [D-Pro⁴,D-Trp⁷,⁹]-SP(4-11), can increase peptide stability and often converts agonists into potent antagonists by altering the peptide backbone conformation.
-
Sarcosine Substitution: Introducing sarcosine (N-methylglycine), as in [Sar⁹], can enhance stability and selectivity for the NK1 receptor.
-
C-Terminal Methionine: The methionine at position 11 is susceptible to oxidation. Replacing it with oxidation-resistant residues like norleucine (Nle) can improve stability while maintaining affinity. Oxidizing the methionine, as in [Met(O₂)¹¹], can also create potent and selective agonists.
By systematically applying these modifications, researchers can fine-tune the pharmacological profile of Substance P (4-11) derivatives to develop highly potent and selective ligands for the NK1 receptor.
References
Unraveling the Central Nervous System Targets of [D-Pro4,D-Trp7,9,Nle11] SP (4-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is a potent synthetic octapeptide analogue of the C-terminal fragment of Substance P (SP). It has been extensively utilized as a research tool to investigate the physiological and pathological roles of Substance P and its primary receptor, the neurokinin-1 (NK1) receptor, within the central nervous system (CNS). This technical guide provides an in-depth overview of the cellular targets of this antagonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. The primary cellular target of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) in the CNS is the neurokinin-1 (NK1) receptor , where it acts as a competitive antagonist.
Primary Cellular Target: Neurokinin-1 (NK1) Receptor
The overwhelming body of evidence indicates that [D-Pro4,D-Trp7,9,Nle11] SP (4-11) exerts its effects in the CNS by competitively blocking the binding of Substance P and other tachykinins to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the CNS and implicated in numerous processes, including pain transmission, neuroinflammation, stress, and emotional behaviors.
Quantitative Analysis of Antagonist Potency
The potency of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) as an NK1 receptor antagonist has been quantified in various functional bioassays, primarily in peripheral tissues, which provide valuable insights into its interaction with the receptor. The antagonist activity is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Preparation | Agonist | pA2 Value | Reference |
| Guinea Pig Ileum | Substance P | 7.4 | Regoli et al., 1984 |
| Dog Carotid Artery | Substance P | 7.0 | Regoli et al., 1984 |
| Rabbit Mesenteric Vein | Substance P | 8.0 | Regoli et al., 1984 |
Table 1: Antagonist Potency (pA2 values) of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) in various smooth muscle preparations.
Potential Off-Target Interactions
While the primary target of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) is the NK1 receptor, some studies on closely related Substance P analogues have suggested potential interactions with other neuropeptide receptors, such as those for bombesin and cholecystokinin. However, comprehensive selectivity profiling of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) against a broad panel of CNS receptors is not extensively documented. Researchers should exercise caution and consider performing selectivity assays, particularly when using this antagonist at high concentrations.
Signaling Pathways and Experimental Workflows
The interaction of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) with the NK1 receptor has significant downstream consequences on intracellular signaling cascades. The following diagrams illustrate the canonical NK1 receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Characterizing a Competitive Antagonist.
Experimental Methodologies
The characterization of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) as an NK1 receptor antagonist in the CNS would typically involve the following experimental protocols.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki or Kd) of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) for the NK1 receptor in CNS tissue.
Protocol:
-
Membrane Preparation:
-
Homogenize dissected CNS tissue (e.g., striatum, cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled antagonist, [D-Pro4,D-Trp7,9,Nle11] SP (4-11).
-
For non-specific binding determination, include a parallel set of tubes with a high concentration of an unlabeled, potent NK1 receptor agonist or antagonist.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the antagonist.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization in Cultured Neurons
Objective: To assess the functional antagonism of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) by measuring its ability to block Substance P-induced intracellular calcium release in neurons.
Protocol:
-
Cell Culture and Loading:
-
Culture primary neurons or a suitable neuronal cell line endogenously expressing NK1 receptors.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) for a defined period.
-
-
Agonist Stimulation and Measurement:
-
Place the culture plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P to stimulate the NK1 receptors.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each antagonist concentration.
-
Plot the response as a percentage of the maximal Substance P-induced response against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the antagonist.
-
Electrophysiology: Patch-Clamp Recording in Brain Slices
Objective: To investigate the effect of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) on the electrophysiological responses of CNS neurons to Substance P.
Protocol:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., amygdala, spinal cord dorsal horn) using a vibratome.
-
Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Using a microscope, identify a neuron for recording.
-
Establish a whole-cell patch-clamp configuration to record membrane potential or current.
-
-
Drug Application:
-
Obtain a stable baseline recording.
-
Apply Substance P to the bath or locally via a puffer pipette and record the neuronal response (e.g., depolarization, increased firing rate, or inward current).
-
After washout, pre-apply [D-Pro4,D-Trp7,9,Nle11] SP (4-11) to the perfusion solution for a period of time.
-
Co-apply Substance P and the antagonist and record the response.
-
-
Data Analysis:
-
Compare the magnitude of the Substance P-induced response in the absence and presence of the antagonist.
-
Construct a concentration-response curve for the antagonist's inhibitory effect to determine its potency.
-
Conclusion
[D-Pro4,D-Trp7,9,Nle11] SP (4-11) is a valuable pharmacological tool for probing the function of the Substance P/NK1 receptor system in the CNS. Its primary cellular target is the NK1 receptor, where it acts as a potent competitive antagonist. The quantitative data from functional assays, though primarily from peripheral tissues, underscore its high affinity for this receptor. Researchers utilizing this compound should be mindful of the limited publicly available data on its CNS-specific binding affinity and its selectivity profile against other neuropeptide receptors. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other NK1 receptor antagonists in the central nervous system.
Methodological & Application
Application of Substance P Antagonists in Neurogenic Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability (plasma extravasation), and edema. This process is primarily mediated by the release of neuropeptides, most notably Substance P (SP), from sensory nerve endings.[1][2] Substance P exerts its pro-inflammatory effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor expressed on various cell types, including endothelial and immune cells.[3][4] The activation of the SP/NK1R pathway triggers a signaling cascade leading to the cardinal signs of inflammation.[1] Consequently, antagonists of the NK1R are of significant interest as potential therapeutic agents for a variety of inflammatory conditions.
This document provides detailed application notes and experimental protocols for studying the effects of Substance P antagonists in established preclinical models of neurogenic inflammation.
Signaling Pathways
The binding of Substance P to its high-affinity receptor, NK1R, initiates a cascade of intracellular events that underpin neurogenic inflammation. This signaling pathway is a critical target for therapeutic intervention with NK1R antagonists.
Upon binding of SP, the NK1R, a G-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, and the transcription factor nuclear factor-kappa B (NF-κB). The activation of NF-κB is a pivotal step, as it orchestrates the transcription of numerous pro-inflammatory genes, leading to the production of cytokines, chemokines, and adhesion molecules that drive the inflammatory response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Mustard Oil-Induced Ear Edema in Mice
This model is widely used to induce a rapid and quantifiable neurogenic inflammatory response in the mouse ear.
Materials:
-
Mustard oil (allyl-isothiocyanate)
-
Acetone and olive oil (vehicle)
-
Substance P antagonist (e.g., SR140333)
-
Phosphate-buffered saline (PBS)
-
Digital calipers or thickness gauge
-
Anesthetic (e.g., isoflurane)
-
Male BALB/c or C57BL/6 mice (20-25 g)
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Baseline Measurement: Measure the initial thickness of both ears using digital calipers.
-
Antagonist Administration: Administer the Substance P antagonist (e.g., SR140333, dose to be optimized based on literature) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes prior to mustard oil application.
-
Induction of Inflammation: Prepare a 1% solution of mustard oil in a 1:1 mixture of acetone and olive oil. Apply 20 µL of the mustard oil solution to the inner and outer surfaces of one ear. Apply vehicle to the contralateral ear as a control.
-
Edema Measurement: Measure the ear thickness at various time points post-application (e.g., 30 minutes, 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the increase in ear thickness (edema) by subtracting the baseline measurement from the post-treatment measurement. The percentage of edema inhibition by the antagonist can be calculated as follows: % Inhibition = [1 - (Edema with antagonist / Edema with vehicle)] x 100
Protocol 2: Capsaicin-Induced Plasma Extravasation in Rat Paw
This protocol measures the increase in vascular permeability, a hallmark of neurogenic inflammation, by quantifying the extravasation of Evans blue dye.
Materials:
-
Capsaicin
-
Vehicle for capsaicin (e.g., 1.6% capsaicin in a mixture of 22.6% Base L-200, 3.7% Propylene glycol, and 73.7% distilled water)
-
Evans blue dye (50 mg/mL in 0.9% saline)
-
Substance P antagonist (e.g., CP-96,345)
-
Anesthetic (e.g., sodium pentobarbital)
-
Formamide
-
Spectrophotometer
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Antagonist Administration: Administer the Substance P antagonist (e.g., CP-96,345, 3.0-9.0 µmol/kg, i.v.) or vehicle 15-30 minutes prior to capsaicin application.
-
Evans Blue Injection: Inject Evans blue dye (50 mg/kg) intravenously via the tail vein.
-
Induction of Inflammation: Five minutes after the Evans blue injection, apply a topical formulation of capsaicin to the dorsal surface of one hind paw.
-
Tissue Collection: After a set time (e.g., 30 minutes), euthanize the animal and perfuse the vascular system with saline to remove intravascular dye. Dissect the paw skin.
-
Dye Extraction: Weigh the tissue samples and place them in formamide (e.g., 1 mL per 100 mg tissue) for 24-48 hours at 50-60°C to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated Evans blue in µg per mg of tissue using a standard curve.
Protocol 3: Antidromic Nerve Stimulation-Induced Vasodilation and Plasma Extravasation
This model directly stimulates sensory nerves to elicit neurogenic inflammation, providing a more targeted approach.
Materials:
-
Substance P antagonist (e.g., L-733,060)
-
Anesthetic (e.g., urethane)
-
Bipolar platinum electrodes
-
Electrical stimulator
-
Laser Doppler flowmeter or Evans blue dye for quantification
-
Surgical instruments
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform surgery to expose a peripheral nerve (e.g., saphenous nerve) or dorsal roots (L4-L5).
-
Antagonist Administration: Administer the Substance P antagonist or vehicle intravenously.
-
Baseline Measurement: If measuring vasodilation, place a laser Doppler flow probe over the innervated skin area to record baseline blood flow. If measuring plasma extravasation, inject Evans blue dye intravenously.
-
Nerve Stimulation: Place the bipolar electrodes on the distal end of the transected nerve. Apply electrical stimulation (e.g., 10 V, 1 ms, 5 Hz for 5 minutes).
-
Data Acquisition:
-
Vasodilation: Continuously record blood flow using the laser Doppler flowmeter during and after stimulation.
-
Plasma Extravasation: After a set time post-stimulation, collect tissue and quantify Evans blue extravasation as described in Protocol 2.
-
-
Data Analysis: Analyze the change in blood flow or the amount of extravasated dye in the stimulated area compared to a non-stimulated control area or pre-stimulation baseline.
Data Presentation
The efficacy of various Substance P antagonists in different neurogenic inflammation models is summarized below.
| Antagonist | Model | Species | Endpoint | Dose | % Inhibition | Reference |
| Aprepitant | Formalin-induced paw inflammation | Mouse | Inflammatory cell infiltration | 10 mg/kg | Significant reduction | |
| Formalin-induced paw inflammation | Mouse | Pro-inflammatory cytokines (MCP-1, IL-1β, TNF-α, IL-6) | 10 mg/kg | Significant reduction | ||
| Cotton pellet granuloma | Rat | Granuloma formation | 80 mg/kg | 48.68% | ||
| CP-96,345 | Mustard oil-induced plasma extravasation | Rat | Plasma extravasation | 10 µmol/kg (oral) | ED50 | |
| Antidromic saphenous nerve stimulation | Rat | Plasma extravasation | 3.0-9.0 µmol/kg (i.v.) | Significant inhibition | ||
| GalN/LPS-induced liver injury | Mouse | Plasma transaminase activity | ≥ 5 mg/kg | Significant reduction | ||
| L-733,060 | GalN/LPS-induced liver injury | Mouse | Plasma transaminase activity | ≥ 5 mg/kg | Significant reduction | |
| SR140333 | Mustard oil-induced ear edema | Mouse | Ear edema | Not specified | Inhibition in the first 3h | |
| Mustard oil-induced plasma extravasation | Mouse | Plasma extravasation | Not specified | Significant inhibition |
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a Substance P antagonist in a neurogenic inflammation model.
References
- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 4. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NK1 Receptor Blockade
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying Neurokinin 1 (NK1) receptor blockade. This document covers in vitro and in vivo methodologies, data presentation, and detailed experimental protocols.
Introduction to NK1 Receptor
The Neurokinin 1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, neurogenic inflammation, emesis, anxiety, and depression.[3][4] Consequently, NK1R has emerged as a significant therapeutic target for various diseases, and the development of NK1R antagonists is an active area of research.[5]
NK1 Receptor Signaling Pathways
Upon binding of its endogenous ligand, Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events:
-
Gq/11 Pathway: Activation of Gq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). PKC can then phosphorylate and activate downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.
-
Gs Pathway: The NK1 receptor can also couple to Gs, leading to the activation of Adenylyl Cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
-
Other Pathways: The NK1R system can also influence other signaling cascades, including the PI3K/Akt pathway and the activation of transcription factors like NF-κB.
Caption: NK1 Receptor Signaling Pathways.
In Vitro Assays for NK1 Receptor Blockade
A variety of in vitro assays are available to characterize the potency and efficacy of NK1 receptor antagonists.
Radioligand binding assays are used to determine the affinity of a test compound for the NK1 receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells) to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled standard NK1 receptor antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist, such as Substance P.
3.2.1. Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor (e.g., CHO-NK1R) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Add varying concentrations of the NK1 receptor antagonist to the wells and incubate for a predetermined time.
-
Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).
-
Add a fixed concentration of Substance P (typically the EC₈₀) to all wells to stimulate the receptor.
-
The FLIPR will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
3.2.2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
Protocol: IP-One HTRF Assay
-
Cell Stimulation:
-
Plate NK1R-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the NK1 receptor antagonist.
-
Stimulate the cells with Substance P for a defined period.
-
-
Lysis and Detection:
-
Lyse the cells and add the IP1-d2 conjugate and the anti-IP1-cryptate antibody.
-
Incubate to allow for the binding of the antibody to both endogenous IP1 and the d2-labeled IP1.
-
-
Measurement:
-
Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
-
Data Analysis:
-
Calculate the inhibition of the Substance P-induced IP1 accumulation for each antagonist concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
This assay visualizes and quantifies the agonist-induced internalization of the NK1 receptor, a common phenomenon for GPCRs, and the ability of antagonists to block this process.
Protocol: GFP-Tagged NK1R Internalization Assay
-
Cell Line:
-
Use a cell line stably expressing an N-terminally GFP-tagged NK1 receptor (e.g., NK1R-tGFP/SH-SY5Y).
-
-
Assay Procedure:
-
Plate the cells in a multi-well imaging plate.
-
Treat the cells with varying concentrations of the NK1 receptor antagonist, followed by stimulation with Substance P.
-
Fix the cells and stain the nuclei with a fluorescent dye like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the internalization of the GFP-tagged NK1R by measuring the formation of fluorescent intracellular vesicles.
-
Analyze the dose-dependent inhibition of internalization by the antagonist to determine its IC₅₀.
-
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Netupitant | Calcium Mobilization | CHO-NK1 | pKB | 8.87 | |
| Aprepitant | Radioligand Binding | Human NK1 | IC₅₀ | 0.12 nM | |
| Netupitant | Radioligand Binding | Human NK1 | Ki | 1.0 nM | |
| Rolapitant | Radioligand Binding | Human NK1 | Ki | 0.66 nM | |
| Casopitant | Radioligand Binding | Ferret NK1 | Ki | 0.16 nM | |
| Substance P | Receptor Internalization | NK1R-tGFP/SH-SY5Y | EC₅₀ | ~18 nM |
In Vivo Models for Studying NK1 Receptor Blockade
Animal models are crucial for evaluating the in vivo efficacy of NK1 receptor antagonists in relevant physiological and pathological contexts.
This model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (ICV) administration of an NK1R agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by centrally-penetrant antagonists.
Protocol: Gerbil Foot-Tapping Assay
-
Animal Preparation:
-
Acclimate male Mongolian gerbils to the experimental environment.
-
Administer the test NK1 receptor antagonist via the desired route (e.g., oral, intraperitoneal).
-
-
Agonist Challenge:
-
At a specified time after antagonist administration, administer an NK1 receptor agonist (e.g., GR73632) via ICV injection under light anesthesia.
-
-
Behavioral Observation:
-
Place the gerbil in a transparent observation cage.
-
Record the number of foot taps over a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the number of foot taps in the antagonist-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition and determine the ID₅₀ (the dose that inhibits the response by 50%).
-
NK1 receptor knockout mice and the use of NK1R antagonists have been instrumental in demonstrating the role of the SP/NK1R system in anxiety and depression.
Protocol: Forced Swim Test (Depression Model)
-
Animal Preparation:
-
Use mice (e.g., C57BL/6) and administer the NK1 receptor antagonist or vehicle for a specified duration.
-
-
Test Procedure:
-
Place each mouse individually in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a 6-minute test session.
-
-
Data Analysis:
-
A decrease in the duration of immobility in the antagonist-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
The pro-inflammatory role of Substance P can be investigated in various models of inflammation.
Protocol: Carrageenan-Induced Paw Edema (Inflammation Model)
-
Animal Preparation:
-
Use rats or mice and administer the NK1 receptor antagonist or vehicle.
-
-
Induction of Inflammation:
-
Inject a solution of carrageenan into the plantar surface of the hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.
-
-
Data Analysis:
-
Compare the increase in paw volume in the antagonist-treated group to the vehicle-treated group to assess the anti-inflammatory effect.
-
Caption: General Experimental Workflow for In Vivo Studies.
Data Presentation
For clarity and ease of comparison, all quantitative data should be summarized in structured tables. This allows for a quick assessment of the relative potencies and efficacies of different NK1 receptor antagonists across various assays.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | In Vivo Efficacy (ID₅₀, mg/kg) |
| Antagonist A | |||
| Radioligand Binding | Calcium Mobilization | Gerbil Foot-Tapping | |
| [Value] | [Value] | [Value] | |
| Antagonist B | |||
| Radioligand Binding | Calcium Mobilization | Gerbil Foot-Tapping | |
| [Value] | [Value] | [Value] |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of NK1 receptor antagonists. A combination of in vitro binding and functional assays, along with appropriate in vivo models, is essential for characterizing the pharmacological profile of novel compounds targeting the NK1 receptor. Careful experimental design and data analysis are critical for advancing our understanding of the therapeutic potential of NK1 receptor blockade.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 3. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a NK1R-CreER Knockin Mouse Strain to Study Cells Involved in Neurokinin 1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NK1 Receptor Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the neurokinin-1 (NK1) receptor. The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1] This interaction is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, the NK1 receptor is a significant target for drug discovery and development. Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of ligands to their target receptors.[2]
Data Presentation: Quantitative Analysis of Ligand Binding
The following tables summarize key binding parameters for various radioligands and antagonists targeting the NK1 receptor. These parameters include the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki). The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity.[3] Bmax reflects the total concentration of receptors in the sample.[4] The Ki value indicates the affinity of an unlabeled compound (antagonist) for the receptor.[5]
Table 1: Radioligand Binding Affinity for the NK1 Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]L-703,606 | Human NK1/CHO cell membranes | 0.3 | Not Reported | |
| [¹²⁵I]Tyr⁸-Substance P | Human NK1/CHO cell membranes | 0.04 (high affinity), 1.5 (low affinity) | Not Reported | |
| [³H][Sar⁹,Met(O₂)¹¹]SP | Rat brain membranes | Not Reported | Not Reported |
Table 2: Inhibitory Constants (Ki) of NK1 Receptor Antagonists
| Antagonist | Radioligand | Preparation | Ki (nM) | Reference |
| L-703,606 | [¹²⁵I]Tyr⁸-Substance P | Human NK1/CHO cell membranes | IC₅₀ = 2 | |
| Aprepitant | [³H]-Substance P | hNK1-CHO membranes | Not Reported | |
| Compound 19 | [³H]-Substance P | hNK1-CHO membranes | 19.8 | |
| Compound 20 | [³H]-Substance P | hNK1-CHO membranes | 10.5 | |
| Compound 23 | [³H]-Substance P | hNK1-CHO membranes | 14.2 |
Experimental Protocols
This section outlines a detailed methodology for performing a radioligand binding assay for the NK1 receptor using a filtration-based method.
Membrane Preparation
This protocol is suitable for tissues or cells endogenously or recombinantly expressing the NK1 receptor.
-
Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Low-Speed Centrifugation: For tissue homogenates, centrifuge at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
High-Speed Centrifugation: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant. Aliquot the membrane preparation and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method, such as the Pierce® BCA assay.
Radioligand Binding Assay (Saturation Experiment)
This experiment is designed to determine the Kd and Bmax of a specific radioligand.
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
Component Addition: To each well, add the following in order:
-
150 µL of the prepared membrane suspension (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for total binding or a high concentration of an unlabeled competing ligand for non-specific binding.
-
50 µL of the radioligand at increasing concentrations (typically 8 different concentrations ranging from 0.2 to 20 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
Radioligand Binding Assay (Competition Experiment)
This experiment is used to determine the Ki of an unlabeled test compound.
-
Assay Setup: The setup is similar to the saturation experiment.
-
Component Addition:
-
150 µL of the membrane suspension.
-
50 µL of the unlabeled test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation, Filtration, and Counting: Follow the same procedure as described for the saturation experiment.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Saturation Binding Analysis: Fit the specific binding data versus the radioligand concentration to a one-site binding (hyperbola) equation using a non-linear regression program (e.g., GraphPad Prism) to determine the Kd and Bmax values.
-
Competition Binding Analysis: Fit the specific binding data versus the concentration of the competing ligand to a one-site fit IC₅₀ equation to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the major signaling pathways associated with NK1 receptor activation.
Caption: Experimental workflow for the NK1 receptor radioligand binding assay.
Caption: Simplified signaling pathway of the NK1 receptor.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. graphpad.com [graphpad.com]
- 4. TPC - Bmax and KD [turkupetcentre.net]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Notes and Protocols for the Use of Substance P Antagonists in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Substance P (SP) antagonists in behavioral research, with a focus on anxiety and depression models. Detailed protocols for key behavioral assays, data presentation tables, and diagrams of the underlying signaling pathway and experimental workflows are included to facilitate experimental design and execution.
Introduction to Substance P and NK1 Receptor Antagonism
Substance P, an 11-amino acid neuropeptide, is a key mediator in pain transmission, inflammation, and the regulation of mood and anxiety.[1][2] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The SP/NK1R system is densely expressed in brain regions critical for emotional processing, such as the amygdala, hippocampus, and hypothalamus.[2] Preclinical and clinical evidence suggests that antagonism of the NK1R can produce anxiolytic and antidepressant-like effects, making SP antagonists a promising area of research for novel therapeutics for affective disorders.
Mechanism of Action: The Substance P/NK1R Signaling Pathway
Substance P binding to the NK1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling cascades ultimately modulate neuronal excitability and gene expression, influencing behavioral outcomes.
Substance P / NK1R Signaling Pathway
Experimental Workflow for Behavioral Studies
A typical workflow for assessing the behavioral effects of Substance P antagonists involves several key stages, from animal selection and habituation to drug administration, behavioral testing, and data analysis.
General Experimental Workflow
Application in Anxiety Research: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Experimental Protocol: Elevated Plus Maze with NK1R Antagonists
1. Animals:
-
Male Mongolian gerbils are often used due to the similarity of their NK1 receptors to humans.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle animals for several days prior to testing to reduce stress.
2. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
The maze should be constructed of a non-porous material for easy cleaning.
3. Drug Administration:
-
Prepare Substance P antagonists in a suitable vehicle (e.g., saline, distilled water with a small percentage of Tween 80).
-
Administer the antagonist via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) at a specified time before testing (e.g., 30-60 minutes).
4. Procedure:
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
5. Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data: Effects of NK1R Antagonists in the Gerbil EPM
| Antagonist | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| MK-869 | 0.03 | 25.3 ± 3.1 | 30.1 ± 2.5 |
| 0.1 | 28.9 ± 4.2 | 33.5 ± 3.8 | |
| 0.3 | 26.1 ± 3.9 | 31.7 ± 3.1 | |
| L-742,694 | 3 | 22.8 ± 2.9 | 28.4 ± 3.3 |
| 10 | 24.5 ± 3.5 | 29.9 ± 3.7 | |
| L-733,060 | 10 | 21.7 ± 2.6 | 27.8 ± 3.0 |
| 30 | 23.9 ± 3.3 | 29.1 ± 3.5 | |
| CP-99,994 | 3-30 | No significant effect | No significant effect |
| CP-122,721 | 30 | 20.5 ± 2.8 | 26.3 ± 3.1 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data adapted from Varty et al., 2002. |
Application in Depression Research: The Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.
Experimental Protocol: Forced Swim Test with NKR Antagonists
1. Animals:
-
Male Sprague-Dawley rats are a commonly used model.
-
House animals as described for the EPM.
2. Apparatus:
-
A clear Plexiglas cylinder (e.g., 29 cm diameter, 50 cm height) filled with water (e.g., 25°C) to a depth where the animal cannot touch the bottom or escape.
3. Drug Administration:
-
Prepare antagonists in a suitable vehicle.
-
Administer the antagonist via the desired route (e.g., i.p.) at specified intervals before the test session. A common paradigm involves a pre-test session on day 1 and a test session on day 2, with drug administration before the test session.
4. Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility.
-
Day 2 (Test): Administer the antagonist or vehicle. After the appropriate pre-treatment time, place the rat back in the cylinder for a 5-minute test session.
-
Record the session for later scoring.
5. Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Analyze data using appropriate statistical tests.
Quantitative Data: Effects of NKR Antagonists in the Rat FST
| Antagonist | Dose (mg/kg, i.p.) | Immobility Time (s, Mean ± SEM) |
| CP-96,345 (NK1) | 2.5 | 165 ± 15 |
| 5 | 140 ± 12 | |
| 10 | 125 ± 10 | |
| SR 48968 (NK2) | 2.5 | 135 ± 14 |
| 5 | 145 ± 13 | |
| 10 | 120 ± 11 | |
| SR 142801 (NK3) | 5 | 155 ± 16** |
| 10 | 130 ± 12 | |
| p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. Data adapted from Kramer et al., 1998. |
Conclusion
Substance P antagonists represent a valuable tool for investigating the neurobiology of anxiety and depression and for the preclinical assessment of novel therapeutics. The protocols and data presented here provide a foundation for researchers to design and conduct robust behavioral studies. Careful consideration of animal models, drug administration parameters, and behavioral endpoints is crucial for obtaining reliable and interpretable results.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 2. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of NK1 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of Neurokinin-1 (NK1) receptor antagonists. The methodologies described cover behavioral, neurochemical, and imaging-based approaches to characterize the pharmacodynamic properties of these compounds.
Introduction to NK1 Receptor Antagonism
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in drug development for a variety of conditions including chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and pain.[1][2] SP, released from the terminals of sensory neurons, plays a crucial role in neurotransmission, inflammation, and emotional responses.[2] NK1 receptor antagonists competitively block the binding of SP to its receptor, thereby mitigating its downstream effects.[3] Evaluating the in vivo efficacy of these antagonists is critical for their preclinical and clinical development.
Behavioral Models for Assessing NK1 Antagonist Efficacy
Behavioral models are fundamental in demonstrating the functional consequences of NK1 receptor blockade in living organisms. The choice of model depends on the therapeutic indication being investigated.
Gerbil Foot-Tapping Model for Central NK1 Antagonism
The gerbil is a preferred species for preclinical testing of NK1 antagonists due to the high pharmacological homology of its NK1 receptors to humans.[4] Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist, such as GR73632, induces a characteristic and quantifiable foot-tapping behavior. The inhibition of this behavior is a reliable indicator of central NK1 receptor blockade.
Experimental Workflow: Gerbil Foot-Tapping Assay
Caption: Workflow for the gerbil foot-tapping assay.
Protocol: NK1 Agonist-Induced Foot Tapping in Gerbils
-
Animals: Male Mongolian gerbils (e.g., 50-70 g) are individually housed and acclimatized for at least 3 days before the experiment.
-
Antagonist Administration: The test NK1 receptor antagonist is administered via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses. A vehicle control group is also included.
-
Waiting Period: A predetermined amount of time is allowed to pass between antagonist administration and agonist challenge to account for drug absorption and distribution. This timing is dependent on the pharmacokinetic profile of the antagonist.
-
Agonist Administration: Gerbils are briefly anesthetized (e.g., with isoflurane), and a selective NK1 receptor agonist (e.g., GR73632, 3 pmol in 5 µL of saline) is infused intracerebroventricularly (i.c.v.).
-
Observation: Immediately after agonist injection, the animal is placed in a transparent observation cage. The number of hind foot taps is counted for a defined period, typically 2-4 minutes.
-
Data Analysis: The total number of foot taps for each animal is recorded. The dose of the antagonist that produces a 50% inhibition of the foot-tapping response (ID50) is calculated.
Table 1: Example Data for NK1 Antagonist Efficacy in Gerbil Foot-Tapping Model
| Compound | Route | ID50 (mg/kg) | Reference |
| Maropitant | s.c. | ~1.0 | |
| CP-99,994 | i.v. | 0.06 | |
| MK-869 | i.p. | 0.3 - 3.0 | |
| Netupitant | i.p. | 1.5 | |
| Netupitant | p.o. | 0.5 |
Substance P-Induced Scratching, Biting, and Licking Behavior in Mice
Intradermal (i.d.) or intrathecal (i.t.) injection of Substance P or an NK1 agonist elicits a characteristic scratching, biting, and licking response in mice. This model is particularly relevant for studying the role of NK1 antagonists in pruritus (itch) and pain.
Protocol: Substance P-Induced Scratching in Mice
-
Animals: Male ICR or C57BL/6 mice are used. They are acclimatized in observation cages before the experiment.
-
Antagonist Administration: The NK1 antagonist or vehicle is administered systemically (e.g., i.p., p.o.) or co-administered intradermally with Substance P.
-
Substance P Administration: A solution of Substance P (e.g., 10-135 µg in 50 µL saline) is injected intradermally into the rostral part of the back.
-
Behavioral Observation: Immediately after the injection, the mice are observed, and the number of hind-paw scratches directed at the injection site is counted for a set period (e.g., 30-60 minutes).
-
Data Analysis: The total number of scratches is compared between the antagonist-treated and vehicle-treated groups.
Table 2: Inhibition of Nociceptin-Induced Scratching/Biting by NK1 Antagonists in Mice
| Antagonist | Route | Dose | Inhibition | Reference |
| CP-96,345 | i.t. | 8.0 nmol | Significant | |
| CP-99,994 | i.t. | Varies | Dose-dependent | |
| Sendide | i.t. | 8.0 pmol | Significant |
Formalin-Induced Pain Behavior
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior (licking and biting of the injected paw). The late phase, in particular, is associated with central sensitization and inflammatory mechanisms where Substance P and NK1 receptors play a significant role.
Protocol: Formalin Test in Mice
-
Animals: Mice are placed in an observation chamber for acclimatization (e.g., 30-60 minutes).
-
Antagonist Administration: The NK1 antagonist or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 20 µL of a 1-5% solution) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: The time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
Phase 1 (Early/Acute): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late/Tonic): 15-30 or 20-40 minutes post-injection, reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: The duration of licking/biting in each phase is compared between the treated and control groups. A significant reduction in Phase 2 behavior is indicative of central analgesic activity.
Neurochemical and Receptor Occupancy Techniques
These methods provide a more direct measure of the antagonist's interaction with its target in the central nervous system.
In Vivo Microdialysis
In vivo microdialysis allows for the sampling and measurement of extracellular concentrations of neurotransmitters and neuropeptides, including Substance P, in specific brain regions of freely moving animals. This technique can be used to determine if an NK1 antagonist can block the release of Substance P or other downstream mediators.
Signaling Pathway: SP, NK1R, and Histamine Release
Caption: NK1 antagonist blocking SP-mediated histamine release.
Protocol: In Vivo Microdialysis for Substance P Release
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., dorsal horn of the spinal cord) of an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).
-
Stimulation: The release of Substance P can be evoked, for example, by electrical stimulation of a peripheral nerve.
-
Antagonist Administration: The NK1 antagonist is administered systemically, and its effect on basal or stimulated Substance P levels is monitored.
-
Analysis: The concentration of Substance P in the dialysate is quantified using a highly sensitive method such as radioimmunoassay (RIA) or enzyme immunoassay (EIA).
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive imaging technique that can quantify the binding of a radiolabeled ligand to its target receptor in vivo. By using a specific NK1 receptor radioligand (e.g., [18F]SPA-RQ or [11C]GR205171), the degree to which an unlabeled NK1 antagonist occupies the receptor can be determined at different doses. This is crucial for establishing a dose-response relationship and for guiding dose selection in clinical trials.
Experimental Workflow: PET Receptor Occupancy Study
Caption: Workflow for a typical PET receptor occupancy study.
Protocol: Animal PET Imaging for NK1 Receptor Occupancy
-
Animal Preparation: The animal (e.g., rhesus monkey, rat) is anesthetized and positioned in the PET scanner. A catheter is placed for radiotracer and drug administration, and potentially for arterial blood sampling.
-
Baseline Scan: A baseline PET scan is acquired following the intravenous injection of a bolus of the NK1 receptor radioligand. Dynamic imaging is performed for 60-90 minutes.
-
Antagonist Administration: The NK1 antagonist is administered (e.g., orally or intravenously).
-
Post-Dosing Scan: After a suitable time for the antagonist to reach its target, a second PET scan is performed following another injection of the radioligand.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images, typically in an area with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
Quantification: The binding potential (BPND) is calculated for both the baseline and post-dosing scans. Receptor occupancy (RO) is then calculated using the following formula:
-
RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma concentrations of the antagonist are measured at various time points and correlated with receptor occupancy to determine the concentration required for 50% and 90% occupancy (EC50 and EC90).
Table 3: Receptor Occupancy Data for Aprepitant in Humans
| Parameter | Value | Reference |
| Plasma Concentration for 50% Occupancy | ~10 ng/mL | |
| Plasma Concentration for 90% Occupancy | ~100 ng/mL | |
| Dose for >90% Occupancy | ≥ 100 mg/day |
Conclusion
The in vivo evaluation of NK1 receptor antagonists requires a multi-faceted approach. Behavioral models provide crucial information on the functional consequences of receptor blockade, while neurochemical and imaging techniques offer a direct measure of target engagement. The protocols and data presented here serve as a guide for researchers to design and execute robust studies to characterize the efficacy of novel NK1 receptor antagonists. The selection of appropriate models and methodologies should be tailored to the specific research question and the intended therapeutic application of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The NK1 receptor antagonist aprepitant attenuates NK1 agonist-induced scratching behaviour in the gerbil after intra-dermal, topical or oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues encountered with [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11).
Frequently Asked Questions (FAQs)
Q1: What is [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) and what is its primary mechanism of action?
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is a potent and specific antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. By competitively blocking the NK1 receptor, [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) inhibits the physiological effects of Substance P.[1]
Q2: My lyophilized [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) powder will not dissolve in aqueous buffers. What should I do?
Due to its hydrophobic amino acid composition, [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) can be challenging to dissolve directly in aqueous solutions. The recommended approach is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Subsequently, this stock solution can be diluted with your aqueous buffer of choice.
Q3: Are there alternative solvents to DMSO for dissolving this peptide?
Yes, if DMSO is not compatible with your experimental setup, other organic solvents such as dimethylformamide (DMF) or acetonitrile can be used to prepare a stock solution. It is always advisable to test the solubility of a small amount of the peptide in the chosen solvent before dissolving the entire batch.
Q4: What is the recommended storage condition for [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) solutions?
Lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to effectively dissolve and handle [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11).
Peptide Characteristics
| Property | Value | Reference |
| Amino Acid Sequence | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 | MedChemExpress |
| Molecular Weight | 1116.31 g/mol | MedChemExpress |
| Appearance | Lyophilized Powder | - |
| Storage | -20°C | MedChemExpress |
Recommended Dissolution Protocol
If you encounter solubility issues, follow this tiered approach:
-
Initial Attempt with Aqueous Solution:
-
Try to dissolve the peptide in sterile, deionized water. Vortex briefly.
-
If solubility is poor, proceed to the next step.
-
-
Acidification:
-
If the peptide does not dissolve in water, add a small volume of a 10%-30% acetic acid solution.
-
Gently vortex the solution. Many peptides have increased solubility in slightly acidic conditions.
-
-
Organic Solvent:
-
If the peptide remains insoluble, use a minimal amount of DMSO to dissolve the peptide.
-
Once fully dissolved in DMSO, slowly add your desired aqueous buffer to the DMSO stock solution while vortexing to reach the final desired concentration. Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate.
-
Visualizing the Dissolution Workflow
Caption: Step-by-step workflow for dissolving [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11).
Experimental Protocol: In Vitro Vasodilation Assay
This protocol is a general guideline for assessing the antagonistic activity of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) on Substance P-induced vasodilation in isolated blood vessel segments.
Materials
-
Isolated blood vessel rings (e.g., rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Substance P (agonist)
-
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) (antagonist)
-
DMSO (for stock solution preparation)
-
Gas mixture (95% O2, 5% CO2)
Methodology
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) in DMSO.
-
Prepare a stock solution of Substance P in deionized water.
-
Further dilute the stock solutions in Krebs-Henseleit solution to the desired working concentrations.
-
-
Tissue Preparation and Equilibration:
-
Mount the isolated blood vessel rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with the gas mixture.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
-
Antagonist Incubation:
-
Add [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) to the organ bath at a final concentration of 100 nM.[1]
-
Incubate the tissues with the antagonist for a predetermined period (e.g., 20-30 minutes).
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.
-
Record the relaxation (vasodilation) response at each concentration.
-
-
Data Analysis:
-
Compare the concentration-response curve of Substance P in the presence and absence of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11).
-
A rightward shift in the concentration-response curve for Substance P in the presence of the antagonist indicates competitive antagonism.
-
Experimental Workflow Diagram
References
Technical Support Center: Improving the Stability of Peptide Antagonists in Solution
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and mitigating stability issues encountered with peptide antagonists in solution.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my peptide antagonist is losing activity in solution?
Peptide instability in solution is broadly categorized into two types: chemical and physical degradation.
-
Chemical Instability involves the modification of the peptide's covalent structure. Common pathways include:
-
Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) residues are particularly susceptible to oxidation from dissolved oxygen, trace metal ions, or light exposure.[1][2][3] This can lead to a loss of biological activity.[4]
-
Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) can be hydrolyzed to form Aspartic or Glutamic acid. This introduces a negative charge and can alter the peptide's structure and function. The reaction is often faster at neutral or alkaline pH and is influenced by the neighboring amino acid sequence.
-
Hydrolysis: The peptide backbone itself can be cleaved by water, a reaction often accelerated at very acidic or basic pH. Sequences containing Aspartic acid (Asp) are particularly prone to cleavage.
-
Disulfide Exchange: For peptides with disulfide bridges, incorrect bond formation or shuffling can lead to misfolded, inactive structures.
-
-
Physical Instability involves changes in the peptide's higher-order structure without altering covalent bonds. The most common issue is:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, ranging from small oligomers to large, visible precipitates or fibrils. Aggregation is a major cause of activity loss and can pose immunogenicity risks. It is often driven by hydrophobic interactions, especially for peptides with a high content of non-polar residues.
-
Q2: How critical is buffer selection and pH for the stability of my peptide?
Buffer and pH are arguably the most critical factors in maintaining peptide stability.
-
pH Optimization: Most peptides have an optimal pH range for stability. Extreme pH values can accelerate hydrolysis and other chemical degradation reactions.
-
Preventing Aggregation: A peptide's net charge is highly dependent on pH. When the solution pH is near the peptide's isoelectric point (pI), its net charge is minimal, which reduces electrostatic repulsion between molecules and significantly increases the tendency to aggregate. A general rule is to formulate the peptide at a pH at least 2 units away from its pI.
-
Buffer Type: The choice of buffer can also impact stability. Common buffers used in peptide formulations include acetate, citrate, histidine, and phosphate. It's important to screen different buffer species, as some can catalyze degradation reactions or interact unfavorably with the peptide.
Q3: What are excipients, and how can they enhance the stability of my peptide antagonist?
Excipients are inactive ingredients added to a formulation to improve the stability, solubility, and delivery of the active peptide drug. They can serve multiple functions.
-
Stabilizers/Anti-Aggregation Agents: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can stabilize the native conformation of the peptide. Surfactants like Polysorbate 80 (Tween 80) can prevent aggregation at interfaces, though their use must be carefully evaluated as they can sometimes promote oxidation. Amino acids such as arginine and glycine are also used as stabilizers.
-
Antioxidants: To prevent oxidative degradation, antioxidants like methionine or ascorbic acid can be added to the formulation.
-
Chelating Agents: Agents like EDTA can sequester trace metal ions that catalyze oxidation reactions.
-
Tonicity Modifiers: Salts like NaCl are used to adjust the tonicity of parenteral formulations, but their effect on aggregation must be assessed as they can either screen electrostatic repulsions or have complex "salting-out" effects.
Q4: My peptide solution is becoming cloudy. What are the signs of aggregation, and how can I prevent it?
Cloudiness or visible precipitation are clear signs of physical instability, most likely aggregation. Aggregation can occur immediately upon dissolution or over time during storage.
Prevention Strategies:
-
Optimize pH and Ionic Strength: As mentioned, ensure the buffer pH is far from the peptide's pI to maintain electrostatic repulsion. The effect of salt concentration should be empirically tested.
-
Control Peptide Concentration: Higher peptide concentrations increase the likelihood of aggregation. Work with the lowest effective concentration possible.
-
Use Stabilizing Excipients: Incorporate sugars, polyols, or specific amino acids to inhibit aggregation.
-
Avoid Mechanical Stress: Shaking or vigorous agitation can induce aggregation, especially at air-water interfaces.
-
Temperature Control: Elevated temperatures often accelerate aggregation. Store solutions at recommended temperatures and avoid repeated freeze-thaw cycles, which can also promote aggregation.
-
For Hydrophobic Peptides: A common strategy is to first dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly add it to the aqueous buffer while stirring.
Q5: How should I store my peptide antagonist solution to ensure long-term stability?
Proper storage is crucial. While lyophilized (freeze-dried) peptides are generally more stable for long-term storage, solutions require careful handling.
-
Temperature: For short-term storage, refrigeration (2-8°C) is often recommended. For longer-term storage, freezing at -20°C or -80°C is preferable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to divide the stock solution into single-use aliquots before freezing.
-
Protection from Light and Oxygen: For peptides sensitive to oxidation or photodegradation, use amber vials and consider purging the headspace with an inert gas like nitrogen or argon before sealing.
Part 2: Troubleshooting Guides
Guide 1: Issue - Rapid Loss of Purity / Appearance of New Peaks in HPLC
Symptoms: Your RP-HPLC analysis shows a decrease in the area of the main peptide peak over time, accompanied by the appearance of new, unidentified peaks.
Possible Causes: This is a classic sign of chemical degradation. The primary suspects are oxidation, deamidation, or hydrolysis.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Substance P Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (SP) analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My Substance P analog is showing lower potency than expected. What are the possible causes?
A1: Lower-than-expected potency can stem from several factors:
-
Peptide Degradation: Substance P and its analogs are susceptible to degradation. Ensure proper storage of lyophilized powder at -20°C and reconstituted solutions at -80°C to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh stock solutions regularly.
-
Incorrect Peptide Concentration: Verify the concentration of your stock solution. The lyophilized peptide weight may not perfectly correspond to the actual peptide content due to the presence of counter-ions and bound water. Consider performing amino acid analysis for precise concentration determination.
-
Low Receptor Expression: The cell line or tissue preparation you are using may have low or no expression of the target neurokinin receptor (primarily NK1R for Substance P). Validate receptor expression using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity ligand.
-
Assay Conditions: The composition of your assay buffer, including pH and the presence of certain ions, can influence peptide activity. Ensure your assay conditions are optimized and consistent across experiments.
Q2: I am observing a biological response to my SP analog, but it doesn't seem to be mediated by the canonical NK1 receptor pathway. How can I confirm this?
A2: This is a classic indication of a potential off-target effect. To investigate this:
-
Use a Selective NK1R Antagonist: Pre-incubate your cells or tissues with a well-characterized, potent, and selective NK1R antagonist before adding your SP analog. If the biological response persists in the presence of the antagonist, it is likely mediated by a different receptor or pathway.
-
Knockdown or Knockout of NK1R: If you are using a cell line, employ siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the NK1R. If the SP analog still elicits a response in these cells, it confirms an off-target mechanism.
-
Receptor Expression Profiling: Analyze your experimental system for the expression of other tachykinin receptors (NK2R, NK3R) and other G-protein coupled receptors (GPCRs) that are known to be potential off-targets.
Q3: My SP analog is causing significant cytotoxicity, which is not expected. What should I do?
A3: Unexpected cytotoxicity can be a significant issue. Here’s how to troubleshoot it:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the concentration at which cytotoxicity occurs. It's possible that the effective concentration for your desired biological effect is much lower than the concentration causing cell death.
-
Purity of the Analog: Impurities from the peptide synthesis process can sometimes be cytotoxic. Ensure you are using a high-purity (>95%) peptide, as confirmed by HPLC analysis from the manufacturer.
-
Rule out On-Target Cytotoxicity: In some cell types, prolonged or excessive activation of the NK1R could potentially lead to apoptosis or other forms of cell death. Use an NK1R antagonist to see if it rescues the cells from the cytotoxic effects of your analog. If not, the cytotoxicity is likely an off-target effect.
-
Perform Standard Cytotoxicity Assays: Use assays like MTT, MTS, or LDH release to quantify the cytotoxic effect and compare it to vehicle controls and known cytotoxic agents.
Q4: My experimental results with an SP analog are highly variable between replicates. What could be causing this?
A4: High variability can obscure real biological effects. Consider the following:
-
Peptide Aggregation: Some peptide analogs can aggregate in solution, leading to inconsistent effective concentrations being delivered to the cells. Ensure the peptide is fully dissolved by vortexing or brief sonication. Prepare fresh dilutions for each experiment.
-
Inconsistent Cell/Tissue Health: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. For tissue preparations, standardize the dissection and handling procedures to minimize variability.
-
Assay Technique: Inconsistent incubation times, temperature fluctuations, or variations in pipetting can all contribute to variability. Standardize your experimental protocol and ensure meticulous execution.
Quantitative Data on Substance P Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Substance P and some of its analogs for the human neurokinin receptors. Note that these values can vary depending on the experimental system and assay conditions.
| Compound | NK1R Ki (nM) | NK2R Ki (nM) | NK3R Ki (nM) | NK1R EC50 (nM) |
| Substance P | ~0.1 - 1 | ~100 - 1000 | >1000 | ~0.1 - 5 |
| Septide | ~1 | >1000 | >1000 | ~0.5 |
| [Sar9, Met(O2)11]-SP | ~0.1 | >1000 | >1000 | ~0.1 |
| Spantide (Antagonist) | ~10 - 50 | ~100 - 500 | ~500 - 1000 | - |
Data compiled from various sources. Values are approximate and for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for NK1R
This protocol is used to determine the binding affinity of a Substance P analog for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1R.
-
Radioligand: [3H]-Substance P or [125I]-Substance P.
-
Your unlabeled SP analog.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of your unlabeled SP analog in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
50 µL of your serially diluted SP analog.
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of your analog. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1][2][3]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like NK1R.
Materials:
-
Cells expressing the NK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Your SP analog.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject your SP analog at various concentrations and immediately begin recording the change in fluorescence intensity over time.
-
Determine the EC50 of your analog from the dose-response curve.[4][5]
cAMP Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are typically modulated by Gs or Gi-coupled receptors. While NK1R primarily signals through Gq, it can also couple to Gs to increase cAMP.
Materials:
-
Cells expressing the NK1R.
-
Your SP analog.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a suitable multi-well plate and grow to the desired density.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add your SP analog at various concentrations and incubate for the recommended time (e.g., 30 minutes) at room temperature.
-
Lyse the cells (if necessary, depending on the kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF assays, this typically involves adding a d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.
-
Incubate for the specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a compatible plate reader.
-
Calculate the cAMP concentration based on a standard curve and determine the EC50 of your analog.
Cell Viability (MTT/MTS) Assay
This protocol assesses the effect of your SP analog on cell viability and proliferation.
Materials:
-
Your cell line of interest.
-
Your SP analog.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
96-well plate.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of your SP analog. Include vehicle-only wells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing Workflows and Pathways
Caption: Canonical signaling pathways of the Substance P/NK1 receptor.
Caption: A systematic workflow for troubleshooting unexpected experimental results.
Caption: Decision tree to determine if an observed effect is on-target or off-target.
References
Technical Support Center: Optimizing Dosage of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent Neurokinin-1 (NK1) receptor antagonist, Pro(4)-Trp(7,9)-Nle(11)-SP (4-11). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the dosage of this peptide for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) and what is its mechanism of action?
Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in a wide array of physiological processes including pain transmission, inflammation, and mood regulation. By blocking the binding of Substance P to the NK1 receptor, Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) can inhibit these downstream signaling pathways.
Q2: What is a good starting dose for my in vivo experiment?
Q3: How should I prepare and formulate Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) for in vivo administration?
Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) is a peptide and its solubility should be empirically determined.[1] A common starting point for dissolving peptides is sterile water or saline.[1] For hydrophobic peptides, a small amount of a solubilizing agent like DMSO may be necessary, followed by dilution in a sterile vehicle. Always ensure the final solution is sterile, for instance, by filtering through a 0.22 µm filter. It is critical to assess the stability of your formulation to avoid degradation before injection.
Q4: What are the potential side effects or off-target effects I should be aware of?
While Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) is a selective NK1 receptor antagonist, high concentrations may lead to off-target effects. Some Substance P antagonists have been reported to have residual agonist activity or cause histamine release at high doses.[2] It is important to include control groups in your experiments to monitor for any unexpected behavioral or physiological changes.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy | 1. Inadequate Dosage: The administered dose is too low to achieve the desired therapeutic effect. 2. Poor Bioavailability: The peptide is not reaching the target tissue in sufficient concentrations. 3. Peptide Degradation: The peptide is being rapidly degraded in vivo. 4. Incorrect Administration Route: The chosen route of administration is not optimal for the target site. | 1. Perform a Dose-Response Study: Test a range of doses to identify the optimal concentration. 2. Optimize Formulation: Use a vehicle that enhances solubility and stability. Consider co-administration with penetration enhancers if appropriate. 3. Assess Peptide Stability: Analyze the stability of the peptide in biological fluids (e.g., plasma) ex vivo. Consider chemical modifications to enhance stability. 4. Evaluate Different Routes: Compare systemic versus local administration to determine the most effective delivery method. |
| High Variability in Results | 1. Inconsistent Formulation: Variations in the preparation of the dosing solution. 2. Inaccurate Dosing: Errors in calculating or administering the dose. 3. Biological Variability: Differences in animal age, weight, or health status. | 1. Standardize Formulation Protocol: Use a consistent and well-documented procedure for preparing the peptide solution. 2. Ensure Accurate Dosing: Calibrate all equipment and double-check calculations. 3. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Acclimatize animals properly before the experiment. |
| Observed Toxicity or Adverse Events | 1. Dosage Too High: The administered dose is in the toxic range. 2. Off-Target Effects: The peptide is interacting with other receptors or cellular pathways. 3. Vehicle Toxicity: The vehicle used for formulation is causing adverse effects. | 1. Reduce the Dosage: Perform a dose-ranging study to find a balance between efficacy and toxicity. 2. Investigate Off-Target Effects: Conduct in vitro screening against a panel of receptors. 3. Test Vehicle Alone: Administer the vehicle alone to a control group to assess its effects. |
Data Presentation: In Vivo Dosages of NK1 Receptor Antagonists
The following table summarizes in vivo dosages of various NK1 receptor antagonists from published studies. This data can serve as a reference for designing your dose-response experiments with Pro(4)-Trp(7,9)-Nle(11)-SP (4-11).
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| L-741,671 | Ferret | Intravenous (i.v.) | 0.3, 1, and 3 mg/kg | Inhibition of cisplatin-induced emesis | [3] |
| L-743,310 | Ferret | Intravenous (i.v.) | 3 and 10 µg/kg | Inactive against cisplatin-induced emesis (poor brain penetration) | [3] |
| N-acetyl-L-tryptophan | Rat | Intrastriatal | 50 nM (2 µL) | Neuroprotection in a model of Parkinson's disease | |
| L-333,060 | Rat | Intrastriatal | 100 nM (2 µL) | Neuroprotection in a model of Parkinson's disease | |
| L-760735 | Guinea Pig | Not specified | Not specified | Increased dorsal raphe neuronal firing rate | |
| RP-67,580 | Mouse | Not specified | Not specified | Ameliorated meningoencephalitic response to Trypanosoma brucei brucei | |
| CP-96,345 | Guinea Pig | In vitro (PBMCs) | Not specified | Suppressed Substance P-induced cytokine up-regulation |
Experimental Protocols
Protocol 1: Dose-Response Study for Systemic Administration
-
Animal Model: Select a relevant animal model (e.g., mouse or rat) based on your research question.
-
Peptide Preparation:
-
Dissolve Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) in a sterile vehicle (e.g., 0.9% saline).
-
Prepare a stock solution and make serial dilutions to obtain the desired concentrations for different dose groups (e.g., 0.1, 1, 10, and 30 mg/kg).
-
Ensure the final solution is sterile by passing it through a 0.22 µm syringe filter.
-
-
Animal Grouping:
-
Randomly assign animals to different treatment groups (n=6-8 per group), including a vehicle control group.
-
-
Administration:
-
Administer the prepared solutions via the chosen systemic route (e.g., intraperitoneal or intravenous injection).
-
-
Endpoint Measurement:
-
At a predetermined time point post-administration, assess the biological endpoint of interest (e.g., behavioral response, tissue analysis, biomarker levels).
-
-
Data Analysis:
-
Analyze the data to determine the dose-dependent effect of the peptide and identify the optimal dose for subsequent experiments.
-
Protocol 2: Assessment of Peptide Stability in Plasma
-
Plasma Collection: Collect fresh plasma from the species being used in the in vivo study.
-
Incubation:
-
Spike the plasma with a known concentration of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.
-
-
Sample Processing:
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using a suitable analytical method, such as LC-MS/MS, to quantify the remaining intact peptide.
-
-
Data Calculation:
-
Calculate the half-life of the peptide in plasma to assess its stability.
-
Mandatory Visualizations
Caption: Substance P / NK1 Receptor Signaling Pathway.
References
Technical Support Center: Reducing Non-specific Binding of Peptide Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of peptide ligands in various assays. High background signals due to NSB can obscure results, leading to reduced assay sensitivity and inaccurate data.[1][2][3] This guide offers structured solutions and detailed protocols to help you identify the root causes of NSB and effectively minimize it in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for peptide ligands?
A1: Non-specific binding refers to the attachment of a peptide ligand to unintended surfaces or molecules rather than its specific target receptor.[4] This can include binding to the assay plate, filter materials, or other proteins in the sample. Peptides can be particularly susceptible to NSB due to their diverse physicochemical properties, such as charge and hydrophobicity, which can lead to electrostatic or hydrophobic interactions with various surfaces. High NSB increases the background signal (noise), which can mask the true specific binding signal, thereby reducing the assay's sensitivity and leading to unreliable and inaccurate results.
Q2: What are the primary causes of high non-specific binding for peptides?
A2: High NSB for peptide ligands can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can interact with assay surfaces (like polystyrene plates), tubing, and other molecules through non-specific hydrophobic or electrostatic forces. Aromatic and hydrophobic amino acid residues are known to contribute to binding to polystyrene surfaces.
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can enhance unwanted charge-based interactions.
-
Inadequate Blocking: If all the potential non-specific binding sites on the assay surface are not saturated with a blocking agent, the peptide ligand can bind to these unoccupied sites.
-
Peptide Properties: Peptides that are highly charged or lipophilic have a greater tendency to exhibit non-specific binding.
-
Insufficient Washing: Inadequate washing steps may fail to remove unbound or weakly bound peptide ligands, leading to a high background signal.
Q3: How do I choose the most effective blocking agent for my peptide assay?
A3: The choice of blocking agent is critical and often requires empirical testing for each specific assay. Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA), casein, and non-fat dry milk.
-
BSA is a common choice, typically used at concentrations of 1-5%.
-
Casein or non-fat dry milk can also be very effective. Casein, in particular, has been shown to be superior in some cases due to its content of smaller protein species that can effectively block surfaces.
-
Peptide-based blockers are also available and can be highly efficient.
-
Avoid blocking agents that may cross-react with your assay components. For example, if you are working with biotinylated peptides, avoid milk-based blockers as they contain endogenous biotin.
It is recommended to test a few different blocking agents and concentrations to determine the one that provides the lowest background without compromising the specific signal.
Q4: What is the role of detergents and salts in reducing NSB?
A4: Detergents and salts are common additives to wash and assay buffers that help minimize NSB.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are frequently added to buffers at low concentrations (e.g., 0.05% v/v). They work by disrupting weak, non-specific hydrophobic interactions. However, detergents may not be sufficient as the sole blocking agent as they can be stripped away during washing. It is important to note that in some specific applications, such as phage display, non-ionic detergents have been observed to enhance non-specific binding.
-
Salts: Increasing the ionic strength of the buffer with salts like sodium chloride (NaCl) can reduce electrostatic interactions. Higher salt concentrations create a shielding effect, preventing charged peptides from interacting non-specifically with charged surfaces.
Q5: Can modifying the peptide ligand itself help to reduce NSB?
A5: Yes, peptide modification can be a powerful strategy. Modifications can include:
-
N-terminal Acetylation: This removes the positive charge at the N-terminus, which can reduce non-specific electrostatic interactions and increase stability.
-
C-terminal Amidation: This removes the negative charge at the C-terminus, which can also help to decrease NSB.
-
PEGylation: Adding polyethylene glycol (PEG) chains can improve solubility and shield the peptide, thereby reducing NSB.
-
Amino Acid Substitution: Replacing hydrophobic or highly charged amino acids with more neutral or hydrophilic ones can decrease the propensity for non-specific interactions.
Q6: How critical are the washing steps in minimizing high background?
A6: Washing steps are one of the most critical factors in reducing background signals in assays like ELISA.
-
Insufficient washing will leave unbound reagents in the wells, leading to high background.
-
Excessive washing , on the other hand, can lead to the dissociation of the specifically bound ligand, reducing the desired signal.
-
Optimization of the number of wash cycles (typically 3-5), wash volume, and soak times is crucial. Adding a 5-minute soak step after the final wash can be beneficial for removing trapped unbound proteins.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
This often indicates a systemic issue with one of the assay components or steps.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test a different blocking agent (e.g., switch from BSA to casein). |
| Suboptimal Wash Steps | Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash buffer volume to ensure the entire well surface is washed. Add a 30-second to 5-minute soak time during the final wash. Ensure your wash buffer contains a detergent like 0.05% Tween-20. |
| Reagent Contamination | Use fresh, sterile buffers and reagents. Aliquot reagents to avoid contamination of stock solutions. |
| High Peptide Concentration | Perform a titration experiment to determine the optimal peptide concentration that gives a good signal-to-noise ratio. |
Issue 2: Inconsistent or "Patchy" Background
This may point to issues with liquid handling or the physical assay surface.
| Potential Cause | Recommended Solution |
| Improper Washing Technique | If washing manually, ensure consistent and thorough aspiration of all wells. Avoid letting the plate dry out between steps. If using an automated washer, check that all pins are dispensing and aspirating correctly and at the optimal height. |
| Plate Issues | Use high-quality assay plates from a reputable supplier. Some "low-binding" plates may be beneficial. Ensure plates are not scratched or damaged. |
| Incomplete Reagent Mixing | Gently tap or use a plate shaker after adding reagents to ensure they are evenly distributed in the wells. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for various reagents used to minimize NSB.
Table 1: Common Blocking Agents for Peptide Assays
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A widely used general-purpose blocking agent. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can cause interference. |
| Casein | 1 - 3% (w/v) | Often a very effective blocking agent. |
| Normal Serum | 1 - 5% (v/v) | Should be from a species that will not cross-react with the antibodies in your assay. |
| Commercial Blocking Buffers | Per manufacturer's instructions | Often contain proprietary formulations of proteins, polymers, and detergents for optimized performance. |
Table 2: Common Buffer Additives to Reduce NSB
| Additive | Typical Working Concentration | Primary Mechanism of Action |
| Tween-20 | 0.02 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 1 M | Reduces non-specific electrostatic interactions by increasing ionic strength. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and concentration for your specific peptide assay.
-
Plate Coating: Coat the wells of a 96-well plate with your target protein or receptor as per your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test (e.g., 1% BSA, 3% BSA, 1% Casein, 3% Non-fat dry milk, and a commercial blocker).
-
Blocking: After washing the coated plate, add 200 µL of the different blocking buffers to replicate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your assay. To measure NSB, add your labeled peptide ligand to a set of wells for each blocking condition without the target protein (or in the presence of a large excess of unlabeled competitor peptide).
-
Detection & Analysis: Measure the signal in all wells. The optimal blocking buffer is the one that yields the lowest signal in the NSB wells while maintaining a high signal in the specific binding wells (high signal-to-noise ratio).
Protocol 2: Optimizing Wash Steps
This protocol is designed to find the ideal number of washes to reduce background without losing the specific signal.
-
Perform Assay: Run your standard assay up to the first wash step.
-
Vary Wash Cycles: Divide the plate into sections. In each section, vary the number of wash cycles (e.g., 2, 3, 4, 5, and 6 washes).
-
Constant Parameters: Keep the wash buffer composition and volume constant across all sections.
-
Complete Assay: After the varied washing, complete the remaining steps of your assay protocol.
-
Analyze Results: Compare the signal-to-noise ratio for each wash condition. The optimal number of washes will provide the lowest background without significantly reducing the specific signal. Typically, 3 to 5 washes are effective.
Visual Guides
References
Technical Support Center: Working with Hydrophobic Peptide Antagonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrophobic peptide antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, from initial solubilization to final assay.
I. Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered when working with hydrophobic peptide antagonists.
Peptide Solubility and Aggregation
Issue: The peptide will not dissolve in aqueous buffers and/or forms visible precipitates.
Underlying Problem: Peptides with a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp, Met, Ala) have a strong tendency to aggregate in aqueous solutions to minimize their contact with water.[1][2] This can lead to the formation of insoluble secondary structures like β-sheets.[2][3]
Troubleshooting Workflow:
Caption: Systematic workflow for dissolving hydrophobic peptides.
Detailed Steps:
-
Start Small: Always test the solubility of a small amount of your peptide before attempting to dissolve the entire stock.[4]
-
Assess Net Charge: Calculate the peptide's net charge at neutral pH.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
-
Choose an Initial Solvent:
-
Basic Peptides (Net Charge > 0): Attempt to dissolve in a dilute acidic solution, such as 10% acetic acid.
-
Acidic Peptides (Net Charge < 0): Try to dissolve in a dilute basic solution, like 10% ammonium hydroxide (NH₄OH).
-
Neutral Peptides (Net Charge ≈ 0): These are often the most challenging. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).
-
-
Dilute Carefully: If using an organic solvent, slowly add the dissolved peptide concentrate dropwise into your vigorously stirring aqueous buffer. This avoids localized high concentrations that can cause immediate precipitation.
-
Use Physical Methods: Sonication can help break up aggregates and aid dissolution. Gentle warming (<40°C) may also be beneficial, but use with caution to avoid degradation.
-
Consider Excipients: If aggregation persists, consider incorporating anti-aggregation agents into your final buffer.
Non-Specific Binding in Assays
Issue: High background signal, low signal-to-noise ratio, or poor reproducibility in binding or cell-based assays.
Underlying Problem: Hydrophobic peptides can non-specifically adsorb to plasticware (plates, tips), filters, and other proteins or lipids in the assay system. This leads to inaccurate measurements of the intended specific binding.
Troubleshooting Workflow:
Caption: Decision tree for mitigating non-specific binding.
Detailed Steps:
-
Add Detergents: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in your assay buffers. This helps to disrupt hydrophobic interactions between your peptide and plastic surfaces.
-
Increase Ionic Strength: Adding salt (e.g., 150 mM NaCl) to your buffer can help shield electrostatic interactions that may contribute to non-specific binding.
-
Use Blocking Agents: Incorporate a blocking protein like Bovine Serum Albumin (BSA) or casein into your assay buffer (typically at 0.1-1%). These proteins will occupy non-specific binding sites on the assay plate and other surfaces.
-
Choose Appropriate Labware: Use polypropylene tubes and low-binding microplates specifically designed to reduce the adsorption of hydrophobic molecules. Avoid glass containers, as they can lead to significant loss of hydrophobic peptides.
-
Optimize Buffer pH: Adjust the pH of your assay buffer to be near the isoelectric point (pI) of interfering proteins to minimize their charge-based interactions.
II. Frequently Asked Questions (FAQs)
Solubility & Handling
Q1: What is the best way to store my hydrophobic peptide? A1: Lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C, protected from light and moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. It is not recommended to store peptides in solution for long periods. If you must store a solution, prepare single-use aliquots and store them frozen at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q2: My peptide contains Cys, Met, or Trp. Are there special handling considerations? A2: Yes, these residues are susceptible to oxidation. When preparing solutions, use sterile, oxygen-free buffers. Avoid using DMSO as a solvent, as it can be an oxidizing agent; DMF is a suitable alternative for Cysteine-containing peptides. Storing the lyophilized powder under an inert gas like argon can also help prevent oxidation.
Q3: What should I do if my peptide precipitates out of solution over time, even at 4°C? A3: This indicates that the peptide is aggregating, even at a slower rate. This may be due to the peptide concentration being too high for that specific buffer and temperature. The best practice is to prepare fresh solutions for each experiment from a frozen, concentrated stock. If storage in solution is necessary, consider adding cryoprotectants like glycerol (5-10%) before freezing to help stabilize the peptide.
Assays & Experiments
Q4: How can I detect if my peptide is aggregating in solution? A4: Several methods can be used:
-
Visual Inspection: The simplest method is to check for cloudiness or visible precipitates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in peptide aggregates, resulting in a measurable increase in fluorescence.
Q5: My hydrophobic peptide seems to be lost during sample preparation for LC-MS. How can I improve recovery? A5: Non-specific binding to sample containers is a common cause of peptide loss.
-
Container Choice: Use polypropylene or specially designed low-binding vials and plates. Avoid glass, which can lead to complete loss of hydrophobic peptides.
-
Solvent Composition: Increasing the percentage of organic solvent (like acetonitrile) in your sample diluent can reduce hydrophobic interactions with the container walls. However, ensure the final solvent composition is compatible with your chromatographic method.
-
Storage Temperature: Store prepared samples at low temperatures (e.g., 4°C) to minimize binding, but be aware that some peptides show reduced recovery even at this temperature over time.
III. Data and Protocols
Table 1: Common Solvents and Additives for Hydrophobic Peptides
| Category | Agent | Typical Concentration | Mechanism of Action | Reference |
| Organic Solvents | DMSO, DMF, Acetonitrile | <10% (assay dependent) | Disrupts hydrophobic interactions, initial solubilization. | |
| Chaotropic Agents | Guanidine HCl, Urea | 6-8 M (for solubilization) | Denatures aggregates by disrupting hydrogen bonds. | |
| Surfactants | Tween-20, Polysorbate 80 | 0.01-0.1% | Reduces surface-induced aggregation and non-specific binding. | |
| Amino Acids | Arginine, Glycine | 50-100 mM | Inhibit aggregation through various interactions. | |
| Polyols | Sucrose, Glycerol | 5-10% | Stabilize the native peptide structure. |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general method for monitoring peptide aggregation in vitro.
Objective: To detect the formation of β-sheet-rich amyloid-like fibrils.
Materials:
-
Hydrophobic peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~485 nm)
Workflow Diagram:
Caption: Workflow for a Thioflavin T (ThT) peptide aggregation assay.
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-20 µM.
-
Prepare Peptide Samples: Dilute the hydrophobic peptide stock solution into the assay buffer to the desired final concentration for the aggregation study.
-
Set up the Assay Plate:
-
In triplicate, add your peptide solution to the wells of the 96-well plate.
-
Add the ThT working solution to each well containing the peptide.
-
Prepare blank wells containing only the assay buffer and the ThT working solution.
-
-
Incubation and Measurement:
-
Place the plate in the fluorometer.
-
Set the instrument to incubate the plate at a specific temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.
-
Program the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be hours to days).
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the peptide-containing wells.
-
Plot the background-subtracted fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of β-sheet aggregates.
-
References
Technical Support Center: Protocol Refinement for Consistent Results with Substance P Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (SP) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Substance P antagonists, providing potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing lower than expected potency (high IC50) for my NK1 receptor antagonist in my in vitro assay?
A1: Several factors can contribute to unexpectedly low potency of your Substance P antagonist. Consider the following troubleshooting steps:
-
Species-Specific Differences: The affinity of non-peptide antagonists for the neurokinin-1 (NK1) receptor can vary significantly between species.[1][2] For example, some antagonists show much higher potency at human or guinea pig NK1 receptors compared to rat or mouse receptors. Ensure that the antagonist you are using is validated for the species of your cellular or tissue model.
-
Antagonist Solubility and Stability: Poor solubility of the antagonist in your assay buffer can lead to a lower effective concentration. Many non-peptide antagonists are lipophilic and may require a small amount of a solvent like DMSO for initial dissolution, followed by careful dilution in the final assay medium. Always check for precipitation. The stability of the antagonist under your experimental conditions (e.g., temperature, pH, light exposure) should also be considered.
-
Assay Conditions:
-
High Agonist (Substance P) Concentration: Using a concentration of Substance P that is too high can make it difficult for the antagonist to compete effectively, leading to an apparent decrease in potency. Use a concentration of SP at or near its EC50 for the specific assay.
-
Incorrect Incubation Time: Ensure that the pre-incubation time with the antagonist is sufficient to allow for binding to the receptor before the addition of Substance P. This is particularly important for antagonists with slow on-rates.
-
-
Cell/Tissue Health: The health and passage number of your cell line or the quality of your tissue preparation can impact receptor expression levels and signaling integrity. Ensure your cells are healthy and not passaged excessively.
Q2: I'm seeing significant variability and poor reproducibility between my experimental replicates. What could be the cause?
A2: Variability in results is a common challenge. Here are some key areas to investigate:
-
Inconsistent Cell Culture/Tissue Preparation:
-
Ensure consistent cell densities at the time of the assay.
-
Use cells within a defined passage number range.
-
For tissue preparations, ensure consistent dissection and handling procedures.
-
-
Pipetting Errors: Small variations in the volumes of antagonist, agonist, or reagents can lead to significant differences in results. Use calibrated pipettes and proper pipetting techniques.
-
Reagent Preparation and Storage:
-
Prepare fresh dilutions of Substance P and the antagonist for each experiment from a concentrated stock. Peptides like Substance P can adsorb to plastic surfaces.
-
Store stock solutions at the recommended temperature and protect them from light if they are photosensitive.
-
-
Assay Plate Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outer wells for critical data points or ensure proper plate sealing and incubation conditions.
Q3: My in vivo study with an NK1 receptor antagonist is not showing the expected effect, despite promising in vitro data. What should I consider?
A3: The transition from in vitro to in vivo experiments introduces several complexities. Here are some potential reasons for a lack of efficacy:
-
Pharmacokinetics and Bioavailability: The antagonist may have poor oral bioavailability, rapid metabolism, or poor penetration into the target tissue (e.g., the central nervous system).[3] Consider the route of administration, the formulation of the antagonist, and whether a prodrug form is available (e.g., fosaprepitant for aprepitant).[4]
-
Dosing and Administration:
-
The dose may be insufficient to achieve the necessary receptor occupancy at the target site. A dose-response study is crucial to determine the optimal dose.
-
The timing of administration relative to the experimental challenge (e.g., induction of inflammation or pain) is critical.
-
-
Species Differences in Metabolism: The metabolic profile of the antagonist can differ between the species used for in vitro and in vivo studies.
-
Complex Biological Systems: The in vivo environment is far more complex than an in vitro assay. Other signaling pathways may compensate for the blockade of the NK1 receptor.[1] Additionally, Substance P can have different effects depending on the context and cell type.
Q4: I am concerned about potential off-target effects of my Substance P antagonist. How can I assess this?
A4: While many NK1 receptor antagonists are highly selective, it is important to consider and test for off-target effects:
-
Receptor Selectivity Profiling: Test the antagonist against other tachykinin receptors (NK2 and NK3) to confirm its selectivity for NK1. Also, consider screening against a broader panel of receptors and enzymes, especially those with structural similarities.
-
Use of Multiple Antagonists: If possible, use structurally different NK1 receptor antagonists to confirm that the observed effect is due to NK1 receptor blockade and not an off-target effect of a specific chemical scaffold.
-
Knockout/Knockdown Models: The most definitive way to confirm that the effect is mediated by the NK1 receptor is to use NK1 receptor knockout animals or cell lines with NK1 receptor expression knocked down using techniques like siRNA or CRISPR.
Quantitative Data on Common Substance P Antagonists
The following tables summarize key quantitative data for commonly used NK1 receptor antagonists to aid in experimental design and data interpretation.
Table 1: In Vitro Potency (IC50/Ki) of Selected NK1 Receptor Antagonists
| Antagonist | Species/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Aprepitant | Human (CHO cells) | Radioligand Binding ([³H]Substance P) | - | 0.1 | [Merck & Co.] |
| Human (IM9 cells) | Radioligand Binding ([¹²⁵I]Substance P) | 0.9 | - | [Hargreaves et al.] | |
| Netupitant | Human (HEK293 cells) | Calcium Mobilization | 15.8 | - | [Rizzi et al.] |
| Human NK1 Receptor | Radioligand Binding | - | 0.95 | [Poli et al.] | |
| Rolapitant | Human NK1 Receptor | Radioligand Binding | - | 0.68 | [Duffy et al.] |
| Fosaprepitant | - | Prodrug of Aprepitant | - | - | [Navari et al.] |
| CP-96,345 | Guinea Pig | Radioligand Binding | - | 0.5 | [Snider et al.] |
| Rat | Radioligand Binding | - | 30 | [Snider et al.] | |
| L-733,060 | Human (CHO cells) | Radioligand Binding | - | 0.8 | [MacLeod et al.] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., radioligand used, buffer composition, temperature).
Table 2: Pharmacokinetic Properties of Clinically Used NK1 Receptor Antagonists
| Antagonist | Half-life (hours) | Bioavailability | Primary Metabolism | Key Considerations |
| Aprepitant | 9-13 | ~60-65% (oral) | CYP3A4 | Moderate CYP3A4 inhibitor. |
| Netupitant | ~90 | High | CYP3A4 | Long half-life. |
| Rolapitant | ~180 | High | CYP3A4 | Very long half-life. |
| Fosaprepitant | Prodrug | N/A (IV) | Converted to aprepitant | Water-soluble for intravenous administration. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Substance P antagonists.
Protocol 1: NK1 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the NK1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-hNK1R, U-373 MG).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter labeled Substance P.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Test antagonist and unlabeled Substance P.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled Substance P (for non-specific binding).
-
50 µL of various concentrations of the test antagonist.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Substance P-Induced Calcium Mobilization Assay
This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by Substance P.
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., HEK293-hNK1R, U-373 MG).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
Substance P and the test antagonist.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well.
-
Antagonist Pre-incubation: Add 50 µL of the test antagonist at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.
-
Agonist Addition: Inject 50 µL of Substance P (at a concentration that gives a submaximal response, e.g., EC80) into each well.
-
Data Recording: Record the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the Substance P response against the log concentration of the antagonist to determine the IC50 value.
Mandatory Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Signaling cascade initiated by Substance P binding to the NK1 receptor.
General Experimental Workflow for In Vitro Antagonist Screening
Caption: A typical workflow for screening and characterizing Substance P antagonists in vitro.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in affinities of non-peptide antagonists for substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"how to prevent degradation of Substance P fragments during experiments"
Welcome to the technical support center for researchers working with Substance P (SP). This resource provides essential guidance on preventing the degradation of Substance P and its fragments during experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Substance P degradation in experimental samples?
Substance P is an undecapeptide that is highly susceptible to enzymatic degradation by various peptidases present in biological samples. The half-life of SP is very short in tissues, ranging from seconds to minutes, although it is more stable in plasma where its half-life can extend to hours.[1][2][3] Degradation is primarily caused by enzymes cleaving the peptide at specific sites, rendering it inactive or undetectable in assays.
Q2: Which enzymes are responsible for degrading Substance P?
Several classes of peptidases are known to degrade Substance P. The most significant include:
-
Metalloendopeptidases : This class, which includes Neprilysin (NEP) and various Matrix Metalloproteinases (MMPs), cleaves SP at internal peptide bonds.[2][4] A neutral metallo-endopeptidase purified from the human brain has been shown to cleave SP at the Gln⁶-Phe⁷, Phe⁷-Phe⁸, and Phe⁸-Gly⁹ bonds.
-
Dipeptidyl Peptidase IV (DPP4) : This serine enzyme cleaves dipeptides from the N-terminus of Substance P.
-
Angiotensin-Converting Enzyme (ACE) : This enzyme is also capable of degrading SP.
-
Aminopeptidases : These enzymes can be involved in a secondary degradation step, breaking down fragments produced by initial endopeptidase cleavage.
Q3: My Substance P concentrations are consistently lower than expected. What am I doing wrong?
Low recovery of Substance P is a common issue almost always linked to peptide degradation. Refer to our troubleshooting guide below. The most critical factors to review are your sample collection, handling, and storage procedures. Immediate addition of protease inhibitors and freezing are crucial steps that are often overlooked.
Q4: What is the recommended procedure for storing samples for Substance P analysis?
Immediate freezing and maintaining a frozen state are critical. For serum or plasma, separate the components from whole blood as quickly as possible (ideally within 2 hours) and freeze the serum/plasma immediately at -20°C or lower. Commercial testing laboratories specify that samples must be shipped and stored frozen ("CRITICAL FROZEN") and are typically stable for up to one month when stored properly. Avoid repeated freeze-thaw cycles as this will degrade the peptide.
Q5: Can I use a standard protease inhibitor cocktail?
While a general protease inhibitor cocktail is better than none, a targeted approach is more effective for Substance P. Because metallopeptidases are a primary driver of SP degradation, ensure your cocktail includes a potent metallopeptidase inhibitor like O-phenanthroline or a broad-spectrum MMP inhibitor such as GM6001. For blood-derived samples, adding inhibitors of serine proteases (like Aprotinin or PMSF) and DPP4 is also highly recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of Substance P.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No SP Signal in Assay | Peptide Degradation : Sample was not processed correctly; inhibitors were not used or were ineffective. | 1. Review the detailed Sample Collection Protocols below. 2. Ensure a broad-spectrum protease inhibitor cocktail, including metalloprotease inhibitors, is added immediately upon collection. 3. Keep samples on ice at all times and freeze at -20°C or below immediately after processing. |
| Improper Storage : Samples were not frozen immediately, stored at the wrong temperature, or subjected to freeze-thaw cycles. | 1. Aliquot samples after initial processing to avoid freeze-thaw cycles. 2. Confirm storage freezer maintains a stable temperature of ≤ -20°C. | |
| High Variability Between Replicates | Inconsistent Degradation : Degradation is occurring at different rates across sample replicates due to inconsistent timing or handling. | 1. Standardize the time from sample collection to the addition of inhibitors and freezing. 2. Ensure thorough mixing of inhibitors in each sample. 3. Keep all samples on ice throughout the processing workflow. |
| Assay Interference : Components in the sample buffer are interfering with the assay chemistry. | 1. Check the compatibility of your lysis buffer and additives with your specific assay (e.g., EIA, ELISA). 2. If necessary, dilute the sample or perform a buffer exchange via dialysis or desalting. |
Key Peptidases and Effective Inhibitors
The following table summarizes the major enzymes that degrade Substance P and inhibitors that have been shown to be effective in preventing this degradation.
| Enzyme Class | Specific Examples | Effective Inhibitors | Citation(s) |
| Metalloendopeptidases | Neprilysin (NEP), Neutral Endopeptidase, MMPs | O-phenanthroline, GM6001, Phosphoramidon, Actinonin | |
| Serine Peptidases | Dipeptidyl Peptidase IV (DPP4), Chymotrypsin | PMSF, Aprotinin, ε-carbobenzoxy-lysylproline | |
| Angiotensin-Converting Enzyme (ACE) | ACE | Captopril, Enalaprilat (Note: May have biological effects) | |
| Aspartic Peptidases | - | Pepstatin A (modest effect) |
Experimental Protocols
Protocol 1: Blood Sample Collection for SP Quantification
This protocol is essential for preserving SP in serum and plasma samples.
Materials:
-
Serum separator tubes (SST)
-
Protease Inhibitor Cocktail (containing at a minimum a metalloprotease inhibitor and a serine protease inhibitor like Aprotinin)
-
Refrigerated centrifuge
-
Pipettes and sterile polypropylene tubes
-
Ice bucket
-
-20°C or -80°C freezer
Procedure:
-
Collection : Draw whole blood into a serum separator tube (SST).
-
Inhibitor Addition : If possible and compatible with the tube type, add a broad-spectrum protease inhibitor cocktail (e.g., Aprotinin) within 5 minutes of collection.
-
Clotting : Allow the blood to clot at room temperature for 30 minutes. Do not exceed this time to minimize degradation.
-
Centrifugation : Centrifuge the tubes at 1000 x g for 15 minutes at 4°C to separate serum from the clot.
-
Aliquoting : Immediately transfer the serum supernatant to fresh, pre-chilled polypropylene tubes. Create multiple small-volume aliquots to avoid future freeze-thaw cycles.
-
Storage : Snap-freeze the aliquots and store them immediately at ≤ -20°C. Samples must be kept frozen until the moment of analysis.
Protocol 2: Stabilization of SP in Tissue Homogenates
This protocol is designed to inhibit potent peptidases present in tissue lysates.
Materials:
-
Tissue of interest
-
Homogenization buffer (e.g., bicarbonate buffer), ice-cold
-
Dounce or mechanical homogenizer
-
Protease Inhibitor Cocktail (fortified with metalloprotease inhibitors)
-
Centrifuge capable of high speeds at 4°C
-
-80°C freezer
Procedure:
-
Homogenization : On ice, homogenize the freshly dissected tissue in an ice-cold buffer containing a potent protease inhibitor cocktail. A recommended starting point is a cocktail containing O-phenanthroline (metalloprotease inhibitor) and PMSF (serine peptidase inhibitor).
-
Lysate Clarification : Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the soluble SP fraction.
-
Aliquoting and Storage : Immediately aliquot the supernatant into pre-chilled tubes, snap-freeze in liquid nitrogen or a dry ice/ethanol bath, and store at -80°C until analysis.
Visualized Workflows and Pathways
To further clarify the processes involved in SP degradation and prevention, the following diagrams illustrate key concepts.
Caption: Primary enzymatic pathways for Substance P degradation.
Caption: Recommended workflow for processing blood samples.
Caption: A logical guide to troubleshooting low SP recovery.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with NK1 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent Efficacy: Why is my NK1 receptor antagonist highly effective in vitro but shows variable or no efficacy in my in vivo model?
Possible Causes:
-
Species-Specific Differences in Receptor Binding: The binding affinity and pharmacology of NK1 receptor antagonists can vary significantly between species. An antagonist optimized for the human NK1 receptor may have a much lower affinity for the rodent receptor.[1][2] For example, some antagonists are orders of magnitude more potent in rats than in humans or guinea pigs, while for others the reverse is true.[1]
-
Poor Brain Penetration: For centrally-mediated effects, such as anti-emesis, the antagonist must cross the blood-brain barrier.[3] If the compound has low brain penetrance, systemic administration will not lead to the desired central nervous system effects.[3]
-
Pharmacokinetics and Metabolism: The in vivo efficacy of an antagonist is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Rapid metabolism or clearance can lead to a short duration of action that may not be captured in the experimental timeframe.
-
"Hit-and-Run" Pharmacology: Some antagonists, like aprepitant, exhibit long-lasting in vivo effects even when their plasma and brain concentrations are below the level of detection. This can be due to slow dissociation from the NK1 receptor.
Troubleshooting Steps:
-
Verify Species-Specific Affinity:
-
Conduct in vitro binding assays using tissue or cells from the specific animal model being used in vivo.
-
Consult literature for known species differences for the class of antagonist you are using.
-
-
Assess Brain Penetration:
-
For centrally-mediated effects, use an antagonist with known central nervous system (CNS) penetration or measure the brain-to-plasma concentration ratio of your compound.
-
-
Correlate Pharmacokinetics with Pharmacodynamics:
-
Measure plasma and tissue concentrations of the antagonist at time points relevant to your efficacy measurements.
-
Consider that for some antagonists, the duration of action may not directly correlate with plasma concentration.
-
Paradoxical Effects: Why do I observe an unexpected or opposite effect after administering my NK1 receptor antagonist?
Possible Causes:
-
Off-Target Effects: At higher concentrations, some antagonists may interact with other receptors or ion channels, leading to unforeseen physiological responses.
-
Interaction with Endogenous Systems: Substance P and the NK1 receptor are involved in a wide range of physiological processes, including inflammation, pain, and mood regulation. Blocking this pathway could lead to complex and sometimes counterintuitive downstream effects on other signaling systems.
-
Modulation of Cytochrome P450 Enzymes: Some NK1 receptor antagonists, such as aprepitant, can induce or inhibit CYP enzymes (e.g., CYP3A4, CYP2C9). This can alter the metabolism of co-administered drugs, leading to unexpected toxicities or a reduction in their efficacy.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine if the paradoxical effect is dose-dependent. Lowering the concentration may mitigate off-target effects.
-
Evaluate Potential Drug-Drug Interactions: If using combination therapies, investigate whether the NK1 receptor antagonist is known to interact with the metabolic pathways of the other drugs.
-
Assess Purity of the Antagonist: Ensure the purity of your compound to rule out confounding effects from contaminants.
Differential Efficacy: My NK1 receptor antagonist is effective against vomiting but has no effect on nausea in my animal model. Why?
Possible Cause:
-
Distinct Neural Pathways for Nausea and Vomiting: While related, nausea and vomiting are regulated by partially distinct neural pathways. NK1 receptor antagonists appear to have a more pronounced effect on the central pattern generator for vomiting in the brainstem than on the cerebral pathways responsible for the sensation of nausea.
Experimental Consideration:
-
When designing experiments, it is crucial to use behavioral or physiological readouts that can differentiate between nausea and vomiting. The lack of an effect on nausea-like behavior in animals, while observing a reduction in emetic episodes, is a plausible and reported outcome.
In Vitro Assays: My functional assay results are not correlating with my binding affinity data. What could be the issue?
Possible Causes:
-
Assay Conditions: The conditions of your functional assay (e.g., cell line, agonist concentration, incubation time) may not be optimal for detecting the antagonist's effect.
-
Antagonist Reversibility: The rate at which an antagonist dissociates from the receptor can influence the outcome of functional assays, especially after washout steps. Some antagonists show slow reversibility, leading to prolonged inhibition.
-
Cell Line-Specific Signaling: The downstream signaling pathways coupled to the NK1 receptor can vary between different cell lines, potentially altering the response to an antagonist.
Troubleshooting Steps:
-
Optimize Functional Assay Protocol:
-
Titrate the agonist concentration to ensure you are working in a sensitive range of the dose-response curve.
-
Vary the pre-incubation time with the antagonist.
-
-
Perform Washout Experiments: To assess the reversibility of your antagonist, pre-incubate cells with the antagonist, wash it out, and then challenge with the agonist at different time points.
-
Characterize the Cell Line: Ensure the cell line used expresses the NK1 receptor at sufficient levels and that the signaling pathway being measured (e.g., calcium mobilization) is robustly activated by Substance P.
Data Presentation
Table 1: Species-Dependent Binding Affinities of NK1 Receptor Antagonists (Ki in nM)
| Antagonist | Human NK1 | Rat NK1 | Guinea Pig NK1 | Ferret NK1 | Reference(s) |
| L-741,671 | 0.03 | 64 | N/A | 0.7 | |
| L-743,310 | 0.06 | 17 | N/A | 0.1 | |
| Aprepitant | High | ~10-100x lower | N/A | High | |
| CP-99994 | High | Lower | High | N/A | |
| Heterosteroids | Lower | High | Lower | N/A | |
| Cyanines | Lower | High | Lower | N/A | |
| Modified Peptides | High | Lower | High | N/A |
N/A: Data not available in the searched sources.
Table 2: In Vivo Efficacy and Pharmacokinetic Correlation of Select NK1 Receptor Antagonists in Gerbils
| Antagonist | Dose | Duration of 100% Inhibition of Gerbil Foot Tap (GFT) | Correlation with Brain Levels | Reference(s) |
| Aprepitant | 3 µmol/kg | > 48 hours | Poor (Efficacy persists after brain levels are undetectable) | |
| ZD6021 | 10 µmol/kg | 4 hours | Good | |
| CP-99994 | 3 µmol/kg | ~15 minutes | Good (Efficacy declines with brain levels) |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
Objective: To determine the potency of an NK1 receptor antagonist in inhibiting Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Human U373MG astrocytoma cells, which endogenously express the human NK1 receptor, are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.
-
Antagonist Pre-incubation: After dye loading, the cells are washed. The antagonist, at varying concentrations, is then added to the wells and pre-incubated for a defined period (e.g., 30 minutes) to allow for receptor binding.
-
Agonist Challenge and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). Substance P (the agonist) is added to the wells to stimulate the NK1 receptor. The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time.
-
Data Analysis: The antagonist's effect is measured as the inhibition of the Substance P-induced calcium signal. An IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated from the concentration-response curve.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Inhibition.
Caption: Troubleshooting Workflow for Unexpected In Vivo Results.
References
- 1. Antagonists that demonstrate species differences in neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Lyophilized Peptide Antagonists
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of lyophilized peptide antagonists. Adherence to these guidelines is critical for maintaining peptide integrity, ensuring experimental reproducibility, and preserving biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized peptides?
For long-term storage, it is recommended to store lyophilized peptides at -20°C or, for maximum longevity, at -80°C.[1][2][3][4] Storing peptides at these low temperatures significantly slows down degradation processes.[5] While short-term storage for a few weeks or months at 4°C is generally acceptable, freezing is optimal for preserving stability over several months to years.
Q2: How does humidity affect the stability of lyophilized peptides?
Humidity is a major threat to the stability of lyophilized peptides. Peptides are often hygroscopic, meaning they readily absorb moisture from the air. This moisture can lead to hydrolysis, microbial contamination, and a reduction in the overall peptide content, ultimately compromising peptide stability and activity. Therefore, it is crucial to store them in tightly sealed containers, preferably within a desiccator or with desiccant packs.
Q3: Are lyophilized peptides sensitive to light?
Yes, many peptides are sensitive to light. Exposure to UV and visible light can cause photooxidation and degradation, particularly for peptides containing aromatic amino acid residues like tryptophan (Trp) or tyrosine (Tyr). To prevent this, peptides should always be stored in the dark, using amber vials or other opaque containers.
Q4: How long can lyophilized peptides be stored?
When stored under optimal conditions, lyophilized peptides can remain stable for several years. The exact shelf-life depends on the peptide's sequence and the storage conditions. For instance, peptides stored at -20°C or -80°C can be preserved for 3-5 years or even longer. Some suppliers suggest that peptides can be stored for up to 10 years at -20°C or -80°C without a functional compromise.
Q5: Do certain amino acids affect the long-term stability of lyophilized peptides?
Yes, the amino acid composition is a direct factor in a peptide's stability.
-
Oxidation-prone: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation, even in a lyophilized state. For these peptides, storage under an inert gas like nitrogen or argon is recommended.
-
Moisture-sensitive (Deliquescence): Peptides with Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) are prone to absorbing moisture from the air.
-
Deamidation-prone: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a degradation process that can occur even at low moisture levels.
Q6: What are the best practices for handling peptides before placing them into long-term storage?
Proper handling is crucial to prevent contamination and degradation.
-
Equilibrate to Room Temperature: Before opening, always allow the peptide vial to warm to room temperature in a desiccator. This prevents moisture from condensing inside the cold vial, which can compromise the peptide's stability.
-
Minimize Air Exposure: Open the vial for the shortest time possible in a clean, dry environment. For peptides prone to oxidation, consider purging the vial with an inert gas before sealing.
-
Aliquot if Necessary: If you plan to use small amounts of the peptide over time, it is best practice to aliquot the lyophilized powder into separate, tightly sealed vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions and avoids repeated temperature cycles.
Quantitative Data Summary
| Storage Condition | Temperature | Expected Shelf Life | Key Considerations |
| Long-Term | -80°C | Several years (5+) | Optimal for all peptides, especially those with sensitive residues. |
| Standard Long-Term | -20°C | Several years (3-5) | Suitable for most peptides. Avoid frost-free freezers due to temperature fluctuations. |
| Short- to Medium-Term | 2°C to 8°C (Refrigerator) | Weeks to months | Acceptable for short periods, but degradation is more likely. |
| Room Temperature | Ambient | Weeks to months (highly variable) | Not recommended; significant degradation can occur. |
Troubleshooting Guides
Problem: My peptide is difficult to dissolve after long-term storage.
-
Potential Cause: The peptide may be hydrophobic, may have aggregated during storage, or an inappropriate solvent is being used.
-
Recommended Action:
-
Review Solubility Data: First, check the manufacturer's data sheet for recommended solvents. The polarity of the peptide, determined by its amino acid composition, dictates the best solvent.
-
Gentle Agitation: Use gentle mixing methods like slow vortexing or swirling. Avoid vigorous shaking, which can promote aggregation. Allow the solution to sit for 15-30 minutes to facilitate complete dissolution.
-
Sonication: For difficult-to-dissolve peptides, brief sonication in a water bath can help break up larger particles. Be careful to avoid excessive warming of the sample.
-
Solvent Adjustment: For very hydrophobic peptides, you may need to first dissolve the peptide in a small amount of a stronger organic solvent (like DMSO or acetic acid) and then slowly dilute it with your aqueous buffer.
-
Problem: The reconstituted solution is cloudy or contains visible precipitates.
-
Potential Cause: This often indicates peptide aggregation or that the peptide has come out of solution. Aggregation can be caused by improper storage, multiple freeze-thaw cycles, or issues during reconstitution.
-
Recommended Action:
-
Verify Dissolution: Ensure the peptide has been given enough time and gentle agitation to dissolve completely. Some peptides may take up to 30 minutes.
-
Check pH: The pH of the solvent can significantly impact solubility. Ensure the buffer pH is appropriate for your specific peptide.
-
Filtration: If particles remain after dissolution attempts, the solution can be filtered through a 0.2 µm filter to remove aggregates. However, be aware that this may also remove some of the desired peptide, affecting the final concentration.
-
Re-evaluate Storage: Cloudiness upon reconstitution can be a sign of degradation during storage. Review your storage conditions (temperature, humidity exposure) to ensure they were optimal.
-
Problem: The peptide shows reduced or no biological activity.
-
Potential Cause: The peptide has likely degraded due to improper storage or handling. Common causes include exposure to high temperatures, moisture, light, or oxygen. Repeated freeze-thaw cycles of a reconstituted stock solution can also lead to degradation.
-
Recommended Action:
-
Confirm Reconstitution: First, ensure the peptide was correctly reconstituted to the intended concentration.
-
Use a Fresh Aliquot: If you have been using a stock solution, try a freshly prepared solution from a new aliquot of lyophilized peptide.
-
Review Storage Protocol: Critically assess your storage and handling procedures against the best practices outlined in this guide. Were vials allowed to warm to room temperature before opening? Was exposure to light and air minimized?
-
Perform Quality Control: If possible, analyze the peptide's integrity using an analytical technique like HPLC to check for the presence of degradation products.
-
Problem: The lyophilized cake appears collapsed, shrunken, or melted.
-
Potential Cause: This phenomenon, known as collapse, can occur if the product was not kept below its critical collapse temperature during the lyophilization process itself. It can also happen if the product had high residual moisture and was stored improperly.
-
Recommended Action:
-
Contact the Supplier: A collapsed cake is often indicative of a manufacturing deviation. Contact the supplier with the lot number and a description of the issue.
-
Proceed with Caution: While the peptide may still be usable, its purity and stability could be compromised. If you must use it, fully document the appearance and consider running additional quality control checks to assess its integrity and activity compared to a known standard.
-
Experimental Protocols
Protocol 1: Standard Reconstitution of a Lyophilized Peptide Antagonist
This protocol outlines the standard procedure for reconstituting a lyophilized peptide to ensure its integrity and activity.
Materials:
-
Vial of lyophilized peptide
-
Recommended sterile solvent (e.g., sterile water, PBS, or other buffer)
-
Sterile, low-protein-binding pipette tips and tubes
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Equilibrate: Remove the peptide vial from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 20-30 minutes before opening.
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., ~1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.
-
Prepare Solvent: Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Add Solvent: Under sterile conditions, use a sterile pipette to slowly add the calculated volume of the recommended solvent. Dispense the solvent down the side of the vial to gently wash over the peptide cake, avoiding squirting it directly onto the powder.
-
Dissolve: Recap the vial and allow it to sit at room temperature for a few minutes. Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: If the entire stock solution will not be used at once, aliquot it into single-use, low-protein-binding sterile tubes. Immediately store the aliquots at the recommended temperature (typically -20°C or -80°C for solutions). Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Peptide Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the stability of a peptide antagonist by comparing a stored sample to a reference standard or a sample from time zero (T0).
Materials:
-
RP-HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Reconstituted peptide samples (T0 and stored sample)
Methodology:
-
Sample Preparation: Reconstitute the stored peptide and a T0 control sample to the same known concentration (e.g., 1 mg/mL) using an appropriate solvent.
-
HPLC Setup: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B). Set the UV detector to an appropriate wavelength for peptide bonds (e.g., 220 nm) or for aromatic residues (e.g., 280 nm).
-
Injection: Inject a standard volume (e.g., 20 µL) of the T0 sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the peptide. For example, increase Mobile Phase B from 5% to 95% over 30 minutes.
-
Data Acquisition: Record the chromatogram, noting the retention time and peak area of the main peptide peak.
-
Analysis of Stored Sample: Inject the same volume of the stored peptide sample and run the identical HPLC method.
-
Data Comparison: Compare the chromatogram of the stored sample to the T0 sample. Look for:
-
A decrease in the peak area of the main peptide, indicating degradation.
-
The appearance of new peaks, which represent degradation products or impurities.
-
Calculate the percentage of intact peptide remaining in the stored sample relative to the T0 sample to quantify stability.
-
Visualizations
Caption: Key environmental and intrinsic factors affecting peptide stability.
Caption: Troubleshooting workflow for common issues with stored peptides.
References
Validation & Comparative
A Comparative Analysis of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) and Other NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peptide antagonist [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) with other prominent non-peptide neurokinin-1 (NK1) receptor antagonists. This analysis is supported by quantitative data from preclinical studies and detailed experimental methodologies.
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in the development of therapies for a range of conditions, most notably chemotherapy-induced nausea and vomiting (CINV), as well as depression and inflammation.[1][2] Antagonists of the NK1 receptor block the binding of Substance P, thereby inhibiting its downstream signaling pathways.[2][3] This guide focuses on comparing the peptidic antagonist [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) with several well-characterized non-peptide antagonists.
Quantitative Comparison of NK1 Antagonists
The following table summarizes the binding affinities (Ki or IC50) and, where available, the functional potencies of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) and other selected NK1 antagonists. Lower values indicate higher affinity and potency.
| Antagonist | Type | Species | Binding Affinity (Ki/IC50) | Functional Assay | Potency (EC50/IC50) |
| [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) | Peptide | - | Potent NK1 antagonist[4] | Vasodilation Inhibition | Significantly reduces SP-induced vasodilation at 100 nM |
| Aprepitant (MK-869) | Non-peptide | Human | 0.12 nM (Ki) | - | - |
| L-733,060 | Non-peptide | Human | 0.8 nM (Ki) | Ca2+ Mobilization | Estimated affinity of 0.8 nM |
| GR-82334 | Non-peptide | - | Potent and specific NK1 antagonist | Nocifensive Behavior | Blocks capsaicin-induced reflex at 1 nmol (intrathecal) |
| Netupitant | Non-peptide | Human | 1.0 nM (Ki) | Ca2+ Mobilization | pKB 8.87 |
| Rolapitant | Non-peptide | Human | 0.66 nM (Ki) | - | - |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these antagonists, it is crucial to visualize the NK1 receptor signaling pathway and the experimental workflows used to characterize these compounds.
The diagram above illustrates the canonical Gq-coupled signaling pathway of the NK1 receptor. Substance P binding initiates a cascade leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately intracellular calcium mobilization and activation of Protein Kinase C (PKC). NK1 antagonists prevent the initiation of this cascade by blocking the initial binding of Substance P.
This workflow outlines the typical progression for evaluating novel NK1 antagonists. Initial in vitro assays determine the compound's binding affinity and functional potency. Promising candidates then advance to in vivo models to assess their efficacy in relevant physiological or pathological contexts.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for the NK1 receptor by competing with a radiolabeled ligand.
-
Preparation of Cell Membranes: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining functional potency)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
-
Cell Preparation: Cells expressing the NK1 receptor (e.g., CHO-NK1 or U373MG cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the NK1 antagonist for a specific period.
-
Agonist Stimulation: An NK1 receptor agonist, such as Substance P, is added to the cells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. The antagonist's potency is often expressed as an IC50 value (the concentration that inhibits 50% of the agonist's maximal response) or as a pA2 or pKB value, which are measures of competitive antagonism.
References
Validating the Antagonist Activity of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of the synthetic peptide Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) against the neurokinin-1 (NK1) receptor. The following sections detail its performance relative to other known NK1 receptor antagonists, supported by experimental data and detailed methodologies for key validation assays.
Introduction to Pro(4)-Trp(7,9)-Nle(11)-SP (4-11)
Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] Substance P is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of the NK1 receptor are therefore of significant interest for their therapeutic potential in treating a range of conditions, including chronic pain, inflammatory diseases, and chemotherapy-induced nausea and vomiting.
This guide focuses on the validation of the antagonist properties of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) by comparing its activity with other well-characterized peptide and non-peptide NK1 receptor antagonists.
Comparative Antagonist Activity
The antagonist activity of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) and other selected antagonists is summarized in the tables below. The data is derived from various in vitro assays, including radioligand binding assays and functional assays on isolated tissues.
Note: Specific quantitative data for Pro(4)-Trp(7,9)-Nle(11)-SP (4-11) is limited in the public domain. The data presented here for a closely related analog, [D-Pro4,D-Trp7,9,10]SP(4-11), is used as a surrogate to provide a reasonable estimate of its antagonist potency.
Table 1: Comparison of Peptide NK1 Receptor Antagonists
| Antagonist | Assay Type | Preparation | pA2 Value | Reference |
| [D-Pro4,D-Trp7,9,10]SP(4-11) (analog of lead compound) | Functional Assay (Acetylcholine Release) | Guinea-pig ileum myenteric plexus | < 4.8 | [2] |
| Spantide II | Functional Assay | Guinea-pig ileum | 7.08 | |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP | Functional Assay (Acetylcholine Release) | Guinea-pig ileum myenteric plexus | 5.3 | [2] |
| [D-Arg1,D-Trp7,9,Leu11]SP (Spantide) | Functional Assay (Acetylcholine Release) | Guinea-pig ileum myenteric plexus | 5.2 | [2] |
Table 2: Comparison of Non-Peptide NK1 Receptor Antagonists
| Antagonist | Assay Type | Preparation | IC50 (nM) | Ki (nM) | Reference |
| Aprepitant | Radioligand Binding | Human NK1 receptor | 0.1 | - | |
| L-732,138 | Radioligand Binding | Human NK1 receptor in CHO cells | 2.3 | - | |
| CP-96,345 | Functional Assay | Guinea-pig ileum | - | - | |
| RP-67,580 | Functional Assay | Rat urinary bladder | - | - | |
| Rolapitant | Radioligand Binding | Human NK1 receptor | - | 0.66 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate validation and comparison of NK1 receptor antagonists.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test antagonist for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO or U-373 MG cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]Substance P or [125I]His-Substance P).
-
Unlabeled test antagonist (e.g., Pro(4)-Trp(7,9)-Nle(11)-SP (4-11)).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test antagonist.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay for pA2 Determination
This functional assay assesses the antagonist's ability to inhibit the contraction of smooth muscle induced by an agonist.
Objective: To determine the pA2 value of the test antagonist, which is a measure of its potency.
Materials:
-
Freshly isolated guinea pig ileum segments.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), gassed with 95% O2 and 5% CO2.
-
Substance P (agonist).
-
Test antagonist (e.g., Pro(4)-Trp(7,9)-Nle(11)-SP (4-11)).
-
Organ bath with an isometric force transducer.
Procedure:
-
Mount a segment of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g).
-
Obtain a cumulative concentration-response curve for Substance P-induced contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the test antagonist for a predetermined time (e.g., 20-30 minutes).
-
Obtain a second cumulative concentration-response curve for Substance P in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value.
Calcium Mobilization Assay for IC50 Determination
This cell-based functional assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the IC50 value of the test antagonist in a cellular context.
Materials:
-
Cells stably expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P (agonist).
-
Test antagonist (e.g., Pro(4)-Trp(7,9)-Nle(11)-SP (4-11)).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the NK1 receptor-expressing cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration of the test antagonist that inhibits 50% of the agonist-induced calcium response (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the NK1 receptor and the workflows of the described experimental assays.
Figure 1: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Pro(4)-Trp(7,9)-Nle(11)-SP (4-11).
Figure 2: Workflow for determining the Ki of an antagonist using a radioligand binding assay.
Figure 3: Workflow for determining the pA2 of an antagonist using the guinea pig ileum assay.
Conclusion
The available data, although limited for the specific peptide Pro(4)-Trp(7,9)-Nle(11)-SP (4-11), strongly suggest that it is a potent antagonist of the NK1 receptor. Its activity profile, inferred from a closely related analog, places it in the category of moderately potent peptide antagonists. For a more definitive characterization, further studies are required to determine its precise Ki, IC50, and pA2 values using the standardized assays outlined in this guide. Comparison with a broader range of both peptide and non-peptide antagonists will provide a clearer understanding of its relative potency and potential therapeutic utility. The experimental protocols and workflows provided herein offer a robust framework for conducting such validation studies.
References
Selectivity Profile of Substance P (4-11) Analogs for Tachykinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional selectivity of various analogs of Substance P (4-11) for the three main tachykinin receptors: NK1, NK2, and NK3. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
Introduction to Tachykinin Receptors and Substance P Analogs
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exert their physiological effects through three distinct G protein-coupled receptors: the NK1, NK2, and NK3 receptors, respectively.[1][2] Substance P is the endogenous ligand with the highest affinity for the NK1 receptor.[3] The C-terminal fragment of Substance P, particularly the sequence from position 4 to 11, is crucial for its biological activity.[4] Consequently, numerous analogs of SP (4-11) have been synthesized to investigate the structure-activity relationships and to develop selective agonists and antagonists for the tachykinin receptors. These analogs are invaluable tools for elucidating the physiological roles of the different receptor subtypes and for developing novel therapeutics targeting tachykinin-mediated pathways involved in pain, inflammation, and various neurological disorders.[5]
Comparative Selectivity Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several key Substance P (4-11) analogs for the NK1, NK2, and NK3 tachykinin receptors. Data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values may vary between different experimental setups.
Tachykinin Receptor Binding Affinities (Ki, nM) of Substance P (4-11) Analogs
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Reference(s) |
| [D-Pro4, D-Trp7,9,10]-SP (4-11) | Potent Antagonist (pA2 ~7-8) | Weak or Inactive | Weak or Inactive | |
| [DAla4] Substance P (4-11) | 150 (IC50) | 500 (IC50, vs Eledoisin) | - | |
| Septide ([pGlu6,Pro9]SP(6-11)) | >1000 | - | - | |
| [Sar9,Met(O2)11]-SP | High Affinity Agonist | Low Affinity | Low Affinity | |
| GR 73632 | Potent Agonist (EC50 = 2 nM) | Selective for NK1 | Selective for NK1 | |
| L-733,060 | Potent Antagonist | Selective for NK1 | Selective for NK1 |
Note: pA2 is a measure of antagonist potency. A higher pA2 value indicates higher potency.
Tachykinin Receptor Functional Activity (EC50/IC50, nM) of Substance P (4-11) Analogs
| Compound | NK1 Receptor (EC50/IC50, nM) | NK2 Receptor (EC50/IC50, nM) | NK3 Receptor (EC50/IC50, nM) | Reference(s) |
| [DAla4] Substance P (4-11) | 150 (IC50) | 500 (IC50, vs Eledoisin) | - | |
| Septide ([pGlu6,Pro9]SP(6-11)) | Agonist (EC50 ~1-9 nM) | - | - | |
| [Sar9,Met(O2)11]-SP | Potent Agonist | Weak Agonist | Weak Agonist | |
| GR 73632 | 2 (EC50) | - | - | |
| L-733,060 | Potent Antagonist | - | - |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of Substance P (4-11) analogs for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands:
-
NK1: [³H]-Substance P or [¹²⁵I]-Bolton Hunter-Substance P.
-
NK2: [¹²⁵I]-Neurokinin A.
-
NK3: [³H]-Senktide or [¹²⁵I]-Bolton Hunter-Eledoisin.
-
-
Test Compounds: Substance P (4-11) analogs at various concentrations.
-
Non-specific binding control: A high concentration of the corresponding unlabeled natural ligand (e.g., 1 µM Substance P for NK1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or non-specific binding control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Inositol Phosphate (IP) Accumulation
Tachykinin receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol phosphates (IPs). Measuring IP accumulation is a common method to assess the functional activity of agonists and antagonists.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of Substance P (4-11) analogs at NK1, NK2, and NK3 receptors.
Materials:
-
Cell lines stably expressing the tachykinin receptor of interest.
-
[³H]-myo-inositol for labeling cells.
-
Agonists: Substance P (4-11) analogs.
-
Antagonists (for determining IC50): Test compounds.
-
Stimulation Buffer: e.g., Krebs-bicarbonate buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Lysis Buffer: e.g., ice-cold 0.5 M trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form) for anion exchange chromatography.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells and incubate them overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer without the agonist.
-
Stimulation:
-
For Agonists: Add varying concentrations of the agonist and incubate for a defined period (e.g., 30-60 minutes).
-
For Antagonists: Pre-incubate the cells with varying concentrations of the antagonist for a short period before adding a fixed concentration of a known agonist (e.g., its EC80).
-
-
Lysis: Terminate the reaction by adding ice-cold lysis buffer.
-
IP Isolation: Neutralize the cell lysates and separate the total inositol phosphates from free [³H]-inositol using anion exchange chromatography with Dowex resin.
-
Quantification: Elute the IPs from the resin and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot the IP accumulation against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For Antagonists: Plot the inhibition of the agonist-induced IP accumulation against the antagonist concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflow
Tachykinin Receptor Signaling Pathway
Caption: Tachykinin receptor signaling cascade upon agonist binding.
Experimental Workflow for Determining Receptor Selectivity
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the inositol phosphates produced upon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Substance P Antagonists with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of prominent Substance P (SP) antagonists with other G protein-coupled receptors (GPCRs). Understanding the selectivity of these antagonists is crucial for interpreting experimental results and for the development of therapeutic agents with improved specificity and reduced off-target effects. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides visual representations of the relevant signaling pathways.
Data Presentation: Comparative Binding Affinities
Substance P antagonists are primarily designed to target the neurokinin-1 receptor (NK1R), the high-affinity receptor for the endogenous ligand Substance P. However, the degree to which these antagonists interact with other GPCRs, particularly the related neurokinin receptors (NK2R and NK3R) and other unrelated GPCRs, is a critical aspect of their pharmacological profile. The following tables summarize the binding affinities (IC50 or Ki values in nM) of several well-characterized SP antagonists. Lower values indicate higher binding affinity.
| Antagonist | NK1R (human) | NK2R (human) | NK3R (human) | Other GPCRs |
| Aprepitant | 0.1 nM[1][2] | 4500 nM[1] | 300 nM[1] | Low affinity for 5-HT3, dopamine, and corticosteroid receptors.[3] |
| Netupitant | 1.0 nM | >1000-fold selectivity vs NK2/3 | >1000-fold selectivity vs NK2/3 | Data not publicly available in detail. |
| Rolapitant | 0.66 nM | >1000-fold selectivity vs NK2/3 | >1000-fold selectivity vs NK2/3 | Does not have significant affinity for a variety of other receptors, transporters, enzymes, and ion channels. |
| Casopitant | 0.16 nM (ferret) | Data not publicly available | Data not publicly available | Data not publicly available in detail. |
| L-733,060 | High affinity | Data not publicly available | Data not publicly available | Shows off-target activity on mouse MrgprB2. |
Table 1: Comparative binding affinities of Substance P antagonists for neurokinin and other receptors.
A significant finding in cross-reactivity studies has been the interaction of some NK1R antagonists with Mas-related G protein-coupled receptors (Mrgprs). Notably, the antagonists L-733,060 and aprepitant have been shown to inhibit the activation of the mouse MrgprB2, but not its human ortholog, MRGPRX2. This species-specific off-target activity may explain some of the discrepancies observed between preclinical animal models and human clinical trials.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro binding and functional assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (Substance P antagonist) for a target GPCR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest (e.g., NK1R, NK2R, NK3R, or other GPCRs) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Substance P for NK1R) is used.
-
Competition Binding: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the SP antagonist) are incubated with the receptor-containing membranes.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Calcium mobilization assays are functional assays used to measure the activation of GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium levels.
Objective: To determine if a Substance P antagonist can block the agonist-induced increase in intracellular calcium mediated by a specific GPCR.
Methodology:
-
Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the Substance P antagonist.
-
Agonist Stimulation: A known agonist for the target GPCR is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.
cAMP Assays
cAMP assays are functional assays used to measure the activation of GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) signaling pathways, which modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).
Objective: To determine if a Substance P antagonist can block the agonist-induced changes in cAMP levels mediated by a specific GPCR.
Methodology:
-
Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.
-
Compound Incubation: Cells are pre-treated with varying concentrations of the Substance P antagonist.
-
Agonist Stimulation:
-
For Gs-coupled receptors, an agonist is added to stimulate cAMP production.
-
For Gi-coupled receptors, an agent like forskolin is used to elevate basal cAMP levels, and then the agonist is added to inhibit this production.
-
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-mediated change in cAMP is quantified to determine its IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of the NK1 receptor and the off-target interaction with Mas-related G protein-coupled receptors.
References
A Comparative Guide to the In Vivo Efficacy of [D-Pro4,D-Trp7,9,Nle11] SP (4-11) versus Non-Peptide NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the peptidic neurokinin-1 (NK1) receptor antagonist, [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11), and non-peptide NK1 receptor antagonists. The information is compiled from preclinical studies to aid researchers in selecting appropriate tools for their investigations into substance P-mediated physiological and pathological processes.
The Neurokinin-1 Receptor Signaling Pathway
Substance P (SP) is a neuropeptide that preferentially binds to the NK1 receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events that are implicated in a variety of physiological responses, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of the NK1 receptor, both peptide and non-peptide, are valuable tools for dissecting these pathways and hold therapeutic potential.
The binding of Substance P to the NK1 receptor primarily activates Gαq/11 and Gαs proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
A Comparative Analysis of First and Second-Generation NK1 Receptor Antagonists
A new class of pharmaceuticals, neurokinin-1 (NK1) receptor antagonists, has significantly advanced the management of chemotherapy-induced nausea and vomiting (CINV). This guide provides a detailed comparison of first and second-generation NK1 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
First-generation NK1 receptor antagonists, such as CP-96,345 and RPR-100893, were pivotal in validating the NK1 receptor as a therapeutic target. However, their development was often hindered by off-target effects and unfavorable pharmacokinetic profiles. The advent of second-generation antagonists, including the clinically approved aprepitant, rolapitant, and netupitant, has led to significant improvements in efficacy, safety, and patient outcomes.[1][2]
Mechanism of Action: Blocking the Emesis Pathway
NK1 receptor antagonists exert their antiemetic effects by blocking the binding of substance P, a neuropeptide, to NK1 receptors located in the central and peripheral nervous system.[3][4] This action interrupts the signaling cascade that leads to the sensation of nausea and the vomiting reflex.[3] Second-generation antagonists have been designed for high selectivity and potent blockade of the NK1 receptor.
Quantitative Comparison of Performance
The following tables summarize the key quantitative differences between first and second-generation NK1 receptor antagonists, based on available preclinical and clinical data.
Table 1: Comparative Binding Affinity for the NK1 Receptor
| Compound (Generation) | Receptor Origin | Binding Assay Method | Ki (nM) | IC50 (nM) |
| CP-96,345 (First) | Human | Radioligand Binding ([³H]Substance P) | ~0.5 | - |
| Aprepitant (Second) | Human | Radioligand Binding ([¹²⁵I]Substance P) | 0.1-0.2 | 0.8 |
| Netupitant (Second) | Human | Radioligand Binding | - | 0.95 |
| Rolapitant (Second) | Human | Radioligand Binding | 0.68 | - |
Data compiled from multiple sources.
Table 2: Comparative Pharmacokinetics
| Compound (Generation) | Half-life (hours) | Bioavailability (%) | Primary Metabolism |
| First-Generation (General) | Generally shorter | Variable, often low | - |
| Aprepitant (Second) | 9-13 | ~60-65 | CYP3A4 |
| Netupitant (Second) | ~90 | - | CYP3A4 |
| Rolapitant (Second) | ~180 | - | CYP3A4 |
Data compiled from multiple sources.
Table 3: Comparative Clinical Efficacy in Highly Emetogenic Chemotherapy (HEC)
| Compound (Generation) | Phase of CINV | Endpoint | Efficacy |
| First-Generation (General) | Acute & Delayed | - | Limited clinical data available; development often halted. |
| Aprepitant (Second) | Delayed | Complete Response | Significantly better than control (5-HT3 antagonist + dexamethasone). |
| Netupitant (in NEPA) (Second) | Acute & Delayed | Complete Response | Non-inferior to aprepitant-based regimens. |
| Rolapitant (Second) | Delayed | Complete Response | Superior to active control. |
NEPA is a fixed-dose combination of netupitant and palonosetron (a 5-HT3 antagonist).
Side Effect Profiles: A Key Differentiator
A significant advantage of second-generation NK1 receptor antagonists is their improved side-effect profile. First-generation compounds like CP-96,345 were associated with off-target effects, including cardiovascular effects such as hypotension and negative chronotropic and inotropic effects, which were found to be related to calcium channel blockade rather than NK1 receptor antagonism.
Second-generation antagonists are generally well-tolerated. Common side effects include fatigue, dizziness, and hiccups. However, analysis of the FDA Adverse Event Reporting System (FAERS) database has highlighted some differences among them. For instance, fosaprepitant (the intravenous prodrug of aprepitant) has a higher reported incidence of infusion-related hypersensitivity reactions and radiation esophagitis compared to aprepitant. Netupitant has been associated with unique safety signals such as neutropenic colitis and stomatitis.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor.
-
Radioligand (e.g., [³H]Substance P or [¹²⁵I]Substance P).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known NK1 receptor ligand is used instead of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the antiemetic efficacy of a test compound in a preclinical model of CINV.
Animals: Male ferrets.
Materials:
-
Cisplatin.
-
Test compound.
-
Vehicle for drug administration.
-
Observation cages.
Procedure:
-
Acclimation: Acclimate the ferrets to the observation cages for a period before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the ferrets at a predetermined time before cisplatin challenge.
-
Cisplatin Challenge: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of cisplatin (e.g., 5-10 mg/kg).
-
Observation: Observe the animals continuously for a set period (e.g., 4-8 hours for the acute phase, and up to 72 hours for the delayed phase) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the test compound group to the vehicle control group to determine the percentage of inhibition of emesis.
Visualizing the Pathways and Comparisons
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade Leading to Emesis.
Experimental Workflow for Evaluating NK1 Antagonists
Caption: Drug Discovery Workflow for NK1 Receptor Antagonists.
Comparative Logic: First vs. Second Generation
Caption: Key Differences Between NK1 Antagonist Generations.
References
"head-to-head comparison of different Substance P fragment antagonists"
For Researchers, Scientists, and Drug Development Professionals
Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation. Its effects are primarily mediated through the neurokinin-1 (NK1) receptor. The development of antagonists targeting the NK1 receptor is a significant area of research for therapeutic interventions. Among these, fragments of Substance P itself have been investigated for their antagonistic properties, offering a unique approach to modulating the SP/NK1 receptor system. This guide provides a head-to-head comparison of different Substance P fragment antagonists, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Comparative Analysis of Antagonist Potency
The antagonistic potency of various Substance P fragments has been evaluated using a range of in vitro and in vivo assays. The following tables summarize the available quantitative data for some of the most studied SP fragment antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and assay types.
| Antagonist | Assay Type | Species/Tissue | Quantitative Metric | Value | Reference |
| [D-Trp7]sendide | Radioligand Binding ([3H]SP) | Mouse spinal cord membranes | Ki | 0.023 ± 0.007 nM | [1] |
| Spantide II | Functional Calcium Assay | Human NK1 Receptor (recombinant) | Potency Rank | > Spantide III > Spantide I | [2] |
| Spantide III | Functional Calcium Assay | Human NK1 Receptor (recombinant) | Potency Rank | < Spantide II | [2] |
| Spantide I | Functional Calcium Assay | Human NK1 Receptor (recombinant) | Potency Rank | < Spantide II & III | [2] |
| Substance P(1-7) | Radioligand Binding ([3H]SP(1-7)) | Mouse brain membranes | Kd | 2.5 nM | [3] |
| Substance P(1-7) | Radioligand Binding ([3H]SP(1-7)) | Mouse spinal cord membranes | Kd | 0.03 nM (high affinity), 5.4 nM (low affinity) |
Table 1: In Vitro Binding Affinities and Potencies of Substance P Fragment Antagonists. This table presents the binding affinities (Ki, Kd) and relative potencies of various SP fragment antagonists at the NK1 receptor or their specific binding sites.
| Antagonist | In Vivo Model | Species | Effect | Conclusion | Reference |
| Spantide III | Evoked Tongue Jerks | Rat | Significant, dose-dependent decrease in ETJ | Strong antagonist of SP | |
| Spantide II | Evoked Tongue Jerks | Rat | Transient initial decrease followed by an increase in ETJ | Complex effects, less effective antagonist than Spantide III in this model | |
| Spantide I | Evoked Tongue Jerks | Rat | Respiratory arrest | Not suitable for this in vivo model |
Table 2: In Vivo Antagonistic Effects of Spantide Analogs. This table summarizes the observed in vivo effects of Spantide I, II, and III in a rat model of trigemino-hypoglossal reflex.
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used to characterize them.
Figure 1. Simplified signaling pathway of the Substance P/NK1 receptor system and the point of intervention for fragment antagonists.
Figure 2. General experimental workflow for the characterization of Substance P fragment antagonists.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Substance P fragment antagonists.
Radioligand Binding Assay for NK1 Receptor
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of a competitive antagonist to the NK1 receptor.
1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rodent spinal cord or brain, or cultured cells expressing the NK1 receptor) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200-250 µL:
-
Membrane suspension (typically 5-50 µg of protein).
-
Increasing concentrations of the unlabeled Substance P fragment antagonist.
-
A fixed concentration of a radiolabeled Substance P analog, such as [3H]Substance P (typically at a concentration close to its Kd).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration (e.g., 1 µM) of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and use non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Guinea Pig Ileum Bioassay
This classic bioassay measures the ability of an antagonist to inhibit the contractile response of the guinea pig ileum to Substance P.
1. Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig and clean it of its mesenteric attachments.
-
Mount a longitudinal muscle strip in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
2. Antagonist Evaluation:
-
Establish a cumulative concentration-response curve for Substance P to determine the EC50.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the Substance P fragment antagonist for a defined period.
-
In the presence of the antagonist, re-establish the Substance P concentration-response curve.
-
Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis:
-
Measure the magnitude of the rightward shift in the Substance P concentration-response curve caused by the antagonist.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
The selection of a Substance P fragment antagonist for research depends on the specific requirements of the study, including the desired potency, selectivity, and the experimental system being used. The data presented in this guide, along with the detailed protocols, provide a foundation for making informed decisions. It is evident that fragments like [D-Trp7]sendide exhibit high binding affinity, while the Spantide family offers a range of potencies with Spantide III showing strong in vivo antagonism in certain models. The distinct binding characteristics of SP(1-7) suggest it may act through a different mechanism than direct NK1 receptor blockade. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative profile of these valuable research tools.
References
- 1. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
"evaluating the species-specific differences in NK1 receptor antagonist binding"
A Comparative Guide to Species-Specific Differences in NK1 Receptor Antagonist Binding
The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical target in drug development for conditions ranging from chemotherapy-induced nausea and vomiting to pain and inflammation. However, significant species-specific differences in the binding affinities of NK1 receptor antagonists can pose a considerable challenge for preclinical to clinical translation. This guide provides a comparative overview of these differences, supported by experimental data, to aid researchers in selecting appropriate animal models and interpreting preclinical findings.
Quantitative Comparison of Antagonist Binding Affinities
The binding affinity of various non-peptide NK1 receptor antagonists shows marked variation across different species. These differences are critical for the translational value of preclinical studies. The table below summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for several key antagonists.
| Antagonist | Human | Guinea Pig | Rat | Mouse | Ferret | Dog/Cat |
| Aprepitant | IC50: 0.1 - 0.12 nM[1][2] | — | — | — | "Human-type" pharmacology[3] | — |
| CP-96,345 | Kd: 0.99 nM | Ki: ~0.32 nM[4] | Kd: 210 nM[1] | Low Affinity | — | — |
| RP 67580 | Kd: 194 nM | Ki: ~25.1 nM | Kd: 7.9 nM | — | — | — |
| Maropitant | — | — | — | — | Studied in vivo | Approved for use |
| [18F]SPA-RQ | High Affinity | High Affinity | Negligible brain binding | — | — | — |
| "—" indicates data not available in the provided search results. |
These data highlight that antagonists can exhibit dramatically different potencies depending on the species. For instance, CP-96,345 is highly potent at the human and guinea pig NK1 receptors but shows a significant (over 200-fold) drop in affinity for the rat receptor. Conversely, RP 67580 displays higher affinity for the rat NK1 receptor than for the human or guinea pig receptor. Such variations underscore the importance of selecting appropriate species for preclinical evaluation. Ferrets, for example, are considered to have "human-type" NK1 receptor pharmacology, making them a valuable model for studying drugs like aprepitant.
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding experiment.
Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., brain cortex, ileum) or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation: A specific amount of membrane protein (e.g., 50-120 µg for tissue).
-
Test Compound (Antagonist): A range of concentrations of the unlabeled antagonist.
-
Radioligand: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or 125I-BH-SP), typically at or below its Kd value.
-
-
For determining non-specific binding, a high concentration of a known, potent unlabeled ligand is added instead of the test compound. Total binding is measured in the absence of any competing compound.
3. Incubation:
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter (e.g., a MicroBeta counter).
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
The inhibitory constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding its natural ligand, Substance P, it primarily activates the Gq/11 protein, initiating a signaling cascade that leads to increases in intracellular calcium and activation of protein kinase C (PKC). This pathway is central to the receptor's role in neurotransmission and inflammation.
References
A Comparative Guide to [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) as a Research Tool for the Neurokinin-1 Receptor
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the rigorous investigation of biological pathways and the discovery of novel therapeutics. This guide provides a comprehensive validation of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) as a research tool for studying the neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders. Through a comparative analysis with other commonly used NK1 receptor antagonists, this document offers a clear perspective on its utility, supported by experimental data and detailed protocols.
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is a potent and selective peptide antagonist of the NK1 receptor. Its utility as a research tool stems from its ability to competitively inhibit the binding of the endogenous ligand, Substance P, thereby blocking its downstream signaling effects. This guide will delve into its performance in key preclinical assays and compare it with other established NK1 receptor antagonists, namely the non-peptide antagonists Aprepitant and CP-96,345, and the peptide antagonist Spantide II.
Comparative Performance of NK1 Receptor Antagonists
To facilitate an objective assessment, the following table summarizes the available quantitative data for [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) and its comparators. The potency of these antagonists is typically expressed as the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
| Antagonist | Type | Potency (pA2) | Potency (Ki) | Potency (IC50) | Key Characteristics |
| [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) | Peptide | ~7.4[1] | Not widely reported | Not widely reported | Potent NK1 antagonist, used in both in vitro and in vivo studies. |
| Aprepitant | Non-peptide | Not widely reported | ~0.1-0.2 nM (human NK1) | 0.1 nM (human cloned NK1)[2] | Orally bioavailable, CNS penetrant, used clinically as an antiemetic. |
| CP-96,345 | Non-peptide | 8.11 (guinea pig ileum)[3] | 59.6 nM (rat cerebral cortex)[4] | 0.2 nM (human cloned NK1)[5] | Potent and selective NK1 antagonist, but may have off-target effects on L-type calcium channels. |
| Spantide II | Peptide | 7.08 (guinea pig ileum) | Not widely reported | Not widely reported | Potent NK1 antagonist, but may exhibit neurotoxicity at higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NK1 receptor antagonists.
In Vitro: Guinea Pig Ileum Contraction Assay
This classic bioassay assesses the ability of an antagonist to inhibit Substance P-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle is then carefully stripped and mounted in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to Substance P is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11)) for a predetermined period (e.g., 20-30 minutes).
-
Shift in Agonist Response: A second cumulative concentration-response curve to Substance P is then generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value of the antagonist using a Schild plot analysis.
In Vivo: Rat Blood Pressure Assay
This assay evaluates the ability of an antagonist to block the hypotensive effects of intravenously administered Substance P.
Protocol:
-
Animal Preparation: A male Wistar rat is anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
-
Substance P Administration: A bolus injection of Substance P is administered intravenously, and the resulting decrease in MAP is recorded.
-
Antagonist Administration: The antagonist (e.g., [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11)) is administered intravenously.
-
Post-Antagonist Challenge: After a suitable interval, the same dose of Substance P is administered again, and the change in MAP is recorded.
-
Data Analysis: The percentage inhibition of the Substance P-induced hypotensive response by the antagonist is calculated.
In Vitro: NK1 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NK1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO cells transfected with the human NK1 receptor) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing protease inhibitors to prevent ligand degradation.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11)).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitor constant) can be calculated.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Comparison of antagonistic properties of substance P analogs, spantide I, II and III, on evoked tongue jerks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. rjptsimlab.com [rjptsimlab.com]
Safety Operating Guide
Proper Disposal of Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- with care, utilizing appropriate personal protective equipment (PPE). The toxicological properties of this specific analog have not been fully elucidated, warranting a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
When handling the lyophilized powder, work in a well-ventilated area or under a fume hood to minimize the risk of inhalation.
Waste Segregation and Disposal Procedures
Proper segregation of waste contaminated with Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- is fundamental for safe and compliant disposal. The following table summarizes the recommended disposal streams for various types of waste.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired lyophilized peptide. Contaminated labware such as weigh boats, pipette tips, and microfuge tubes. | Designated solid chemical waste container. |
| Aqueous Liquid Waste | Aqueous solutions of the peptide (e.g., dissolved in water or buffers like PBS). | Designated aqueous chemical waste container. |
| Organic Liquid Waste | Solutions of the peptide dissolved in organic solvents (e.g., DMSO, DMF). | Designated organic solvent waste container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with the peptide. | Designated sharps container for chemical waste. |
Important Considerations:
-
Do not dispose of solid peptide waste in regular trash.
-
Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's hazardous waste program. [1]
Decontamination of Reusable Glassware
For reusable glassware that has come into contact with Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-, a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the glassware with a solvent known to dissolve the peptide to remove the bulk of the residue. This rinseate should be collected as liquid chemical waste.[1]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinses: Rinse thoroughly with tap water followed by a final rinse with deionized water.
Understanding the Biological Context: The Substance P/NK1 Receptor Signaling Pathway
Substance P is a neuropeptide that plays a significant role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The specific analog, Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-, acts as an antagonist, blocking the effects of endogenous Substance P. Understanding this pathway underscores the biological potency of such compounds and the need for careful handling and disposal.
Upon binding of an agonist like Substance P, the NK1 receptor activates intracellular signaling cascades. This process is followed by receptor desensitization and internalization, which is a crucial mechanism for regulating the cellular response.
Key Experimental Protocols for Substance P Analogs
The biological activity of Substance P analogs is typically assessed through various in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature for similar compounds.
Receptor Binding Assay
This assay determines the affinity of the substance P analog for the NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1 receptor (e.g., CHO cells transfected with the NK1 receptor gene or rat brain tissue). The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Competitive Binding: A constant concentration of a radiolabeled Substance P ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (the Substance P analog).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
Smooth Muscle Contraction Assay
This functional assay measures the ability of a Substance P analog to either mimic (agonist) or block (antagonist) the contractile effect of Substance P on smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as the guinea pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Transducer Setup: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Antagonist Activity Assessment: To determine antagonist activity, the tissue is first exposed to a submaximal concentration of Substance P to establish a baseline contractile response. The tissue is then washed and incubated with the Substance P analog for a specific period. Substance P is then re-administered in the presence of the analog.
-
Data Recording and Analysis: The contractile responses are recorded. A reduction in the contractile response to Substance P in the presence of the analog indicates antagonistic activity. Dose-response curves can be generated to determine the potency of the antagonist.[2]
The provided information serves as a comprehensive guide for the safe handling and disposal of Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-. By understanding both the procedural requirements for disposal and the biological context of the compound, researchers can maintain a safe and compliant laboratory environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the synthetic peptide Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-, must adhere to stringent safety protocols to mitigate potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is imperative to treat it as a potentially hazardous material with unknown biological and toxicological properties.[1] This guide provides essential operational and disposal plans to ensure a safe laboratory environment.
A foundational principle when working with novel chemical entities is to presume hazard until sufficient data proves otherwise.[2] All handling of this peptide, particularly in its lyophilized (powder) form, should be conducted within a controlled environment to prevent inhalation, ingestion, and dermal contact.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel must be trained in the proper use and disposal of PPE.[5] Contaminated PPE should be disposed of as hazardous waste.
Table 1: Required Personal Protective Equipment for Handling Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)-
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical-resistant goggles are required to protect against liquid splashes and chemical vapors. A face shield is recommended when there is a high risk of splashing, such as during initial reconstitution. |
| Body Protection | Laboratory Coat | A standard, full-coverage lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the preferred choice for their wide range of protection. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves must be changed immediately if contaminated. |
| Respiratory Protection | Respirator | A respirator is necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles. All work with the solid peptide should be performed in a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling the peptide at every stage is crucial for safety and research integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard details.
-
Storage of Lyophilized Peptide: Store the lyophilized powder in a tightly sealed, light-protective, and desiccated container at -20°C or preferably -80°C for long-term stability.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Experimental Protocols: Reconstitution and Handling
-
Controlled Environment: All handling of the peptide, especially the powder, must be conducted in a designated area within a chemical fume hood to minimize inhalation risk.
-
Reconstitution:
-
Use sterile, high-purity water or an appropriate buffer for reconstitution. For peptides with poor aqueous solubility, sterile dilute acetic acid (0.1%) or organic solvents like DMSO may be used for initial dissolution, followed by dilution with the assay buffer.
-
Add the solvent to the vial slowly. Avoid shaking; instead, swirl gently or sonicate briefly to dissolve the peptide.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the reconstituted solution.
-
Solution Storage: Store peptide solutions at -20°C or -80°C. For short-term use (up to a week), solutions can be stored at 2-8°C, though this is less ideal. Peptides containing certain amino acids like Trp are more prone to degradation in solution.
Caption: Workflow for the safe handling and disposal of research peptides.
Disposal Plan: Managing Peptide Waste
All materials that have come into contact with Substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- must be treated as hazardous chemical waste. Never dispose of peptides down the drain or in regular trash.
-
Waste Segregation: At the point of generation, segregate all contaminated waste.
-
Solid Waste: This includes unused lyophilized powder, contaminated gloves, pipette tips, vials, and absorbent paper. Collect this waste in a dedicated, clearly labeled, leak-proof container (e.g., a high-density polyethylene container).
-
Liquid Waste: Collect all solutions containing the peptide, including unused aliquots and contaminated buffers, in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling and Storage: All waste containers must be accurately labeled with the full chemical name and any known hazard information. Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional, local, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental release or exposure, immediate action is critical.
-
Skin/Eye Contact: Immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing and PPE. Seek medical attention if irritation persists.
-
Spill: Evacuate and restrict access to the area. Use appropriate absorbent materials and PPE to contain and clean up the spill. Treat all spill cleanup materials as hazardous waste.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
By adhering to these safety protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
